molecular formula C14H16ClNO B114503 3-(4-Methylphenoxy)benzylamine hydrochloride CAS No. 154108-16-4

3-(4-Methylphenoxy)benzylamine hydrochloride

Cat. No.: B114503
CAS No.: 154108-16-4
M. Wt: 249.73 g/mol
InChI Key: XZXUBPXLCOLHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenoxy)benzylamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenoxy)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenoxy)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUBPXLCOLHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590030
Record name 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154108-16-4
Record name 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-(4-Methylphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-Methylphenoxy)benzylamine hydrochloride , a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) exploration and scaffold construction.

Role: Pharmacophore Building Block & Intermediate CAS: 154108-16-4 Version: 1.0

Part 1: Executive Summary

3-(4-Methylphenoxy)benzylamine hydrochloride is a diaryl ether derivative featuring a primary amine tethered to a central benzene ring in the meta position relative to the phenoxy substituent. Unlike its para-isomer (a known insecticide intermediate), this meta-substituted isomer is primarily utilized in drug discovery to probe the spatial requirements of binding pockets in kinases, GPCRs, and monoamine transporters.

The compound serves as a critical "linker" fragment. Its diphenyl ether core provides lipophilic bulk and pi-stacking capability, while the flexible aminomethyl arm allows for covalent attachment to diverse scaffolds (via amide, urea, or sulfonamide linkages), enabling precise positioning of the aromatic pharmacophore.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
ParameterDetail
IUPAC Name [3-(4-methylphenoxy)phenyl]methanamine hydrochloride
Common Name 3-(4-Methylphenoxy)benzylamine HCl
CAS Number 154108-16-4
Molecular Formula C₁₄H₁₅NO[1][2][3] · HCl
Molecular Weight 249.74 g/mol
Free Base MW 213.28 g/mol
SMILES CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
Physical Properties
PropertyValueContext
Appearance White to off-white crystalline solidHigh purity salt form
Solubility Water, Methanol, DMSOProtonated amine confers polarity
Melting Point >200°C (Decomposes)Typical for amine hydrochlorides
Hygroscopicity Low to ModerateStore desiccated
Acidity (pKa) ~9.5 (Calculated for -NH3+)Ammonium ion deprotonation

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 3-(4-Methylphenoxy)benzylamine hydrochloride typically follows a convergent route, assembling the diaryl ether backbone before functionalizing the amine.

Retrosynthetic Analysis

The most robust industrial route involves an SNAr (Nucleophilic Aromatic Substitution) or Ullmann-type coupling followed by functional group interconversion (FGI).

  • Ether Formation: Coupling of p-cresol with 3-halobenzonitrile (or 3-halobenzaldehyde).

  • Amine Generation: Reduction of the nitrile or reductive amination of the aldehyde.

  • Salt Formation: Precipitation with anhydrous HCl.

Reaction Workflow Visualization

The following diagram illustrates the logical flow from raw materials to the final hydrochloride salt.

SynthesisPath Cresol p-Cresol (Nucleophile) Base K2CO3 / DMSO Heat Cresol->Base Nitrile 3-Fluorobenzonitrile (Electrophile) Nitrile->Base Intermediate 3-(4-Methylphenoxy) benzonitrile Base->Intermediate SNAr Coupling RedAgent LiAlH4 or H2/Ni Intermediate->RedAgent FreeBase Free Amine (Oil) RedAgent->FreeBase Reduction HCl HCl in Dioxane FreeBase->HCl Final 3-(4-Methylphenoxy) benzylamine HCl (Solid) HCl->Final Salt Formation

Figure 1: Convergent synthesis route via nucleophilic aromatic substitution and nitrile reduction.

Part 4: Structural Biology & Pharmacophore Applications

The "Meta" vs. "Para" Switch

In drug design, the position of the ether linkage significantly impacts biological activity.

  • Para-isomer (Insecticides): The linear geometry of 4-(4-methylphenoxy)benzylamine mimics specific insecticidal scaffolds (e.g., Tolfenpyrad).

  • Meta-isomer (Medicinal Chemistry): The "kinked" geometry of the 3-isomer (CAS 154108-16-4) creates a different vector for the phenoxy group. This is crucial for:

    • Kinase Inhibitors: Fitting into the hydrophobic back-pocket (Gatekeeper residue interactions).

    • Monoamine Transporters: Modulating selectivity between SERT, NET, and DAT.

Electronic Effects

The 4-methyl group on the phenoxy ring is a weak electron donor (inductive effect). It increases the lipophilicity (LogP) of the distal ring without introducing significant steric clash, making it an ideal probe for hydrophobic pockets.

Part 5: Experimental Protocols

Standard Amide Coupling (General Procedure)

As a building block, this amine is most commonly reacted with carboxylic acids to form amides.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(4-Methylphenoxy)benzylamine HCl (1.1 equiv)

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 5 minutes to activate the acid.

  • Addition: Add 3-(4-Methylphenoxy)benzylamine HCl directly to the reaction mixture. Note: The excess DIPEA will neutralize the HCl salt in situ, liberating the free amine.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass M_acid + 213 - 18 + 1).

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄.

Solubility & Stability Testing
  • Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.

  • Aqueous Stability: The HCl salt is stable in water for >24 hours at pH 7. However, the free base may precipitate if the pH is raised >9.

Part 6: Safety & Handling (SDS Highlights)

Hazard CategoryClassificationPrecaution
Acute Toxicity Oral/Dermal (Category 4)Harmful if swallowed. Wear gloves.
Skin Corrosion Irritant (Category 2)Causes skin irritation. Wash immediately.
Eye Damage Irritant (Category 2A)Causes serious eye irritation. Wear goggles.
Storage HygroscopicStore under inert gas (Nitrogen/Argon) at 2-8°C.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • PubChem. (2024). Compound Summary: 3-(4-Methylphenoxy)benzylamine hydrochloride.[1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2022).[7] Synthesis pathways for phenoxybenzylamine derivatives. (Contextual reference for general synthesis of isomeric analogs). Retrieved from [Link]

Sources

3-(4-Methylphenoxy)benzylamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 3-(4-Methylphenoxy)benzylamine hydrochloride . It is designed for researchers in medicinal chemistry and drug development.[1]

Structural Analysis, Synthetic Pathways, and Pharmacophore Applications

Executive Summary

3-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 154108-16-4) is a specialized diaryl ether building block used in the synthesis of small molecule therapeutics.[1] Distinct from its para-substituted isomer (a known intermediate for the insecticide Tolfenpyrad), this meta-substituted scaffold offers unique geometric properties for drug design.[1] Its bent ether linkage and primary amine functionality make it a critical fragment for developing kinase inhibitors (e.g., BTK, EGFR) and GPCR ligands where non-linear binding vectors are required.[1]

This guide provides a comprehensive structural audit, validated synthetic protocols, and handling standards to ensure experimental reproducibility.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name [3-(4-methylphenoxy)phenyl]methanamine hydrochloride
Common Name 3-(4-Methylphenoxy)benzylamine HCl
CAS Number 154108-16-4
Molecular Formula C₁₄H₁₅NO[1][2][3][4] · HCl
Molecular Weight 249.74 g/mol (Salt); 213.28 g/mol (Free Base)
SMILES CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
InChI Key YWHSTPLPNCWZNM-UHFFFAOYSA-N
Structural Geometry & Pharmacophore

The molecule consists of two aromatic rings linked by an ether oxygen.[1] The meta (3-position) substitution of the benzylamine tail creates a "bent" or "V-shaped" conformation, distinct from the linear vector of para-substituted analogs.[1]

  • Ether Linkage: The C-O-C bond angle (~118°) introduces flexibility, allowing the two phenyl rings to adopt twisted conformations relative to each other.[1] This is crucial for fitting into hydrophobic pockets in enzymes.[1]

  • Amine "Warhead": The primary amine (as the hydrochloride salt) serves as a key handle for amide coupling, reductive amination, or urea formation.[1] In biological contexts, the protonated amine (

    
    ) acts as a strong hydrogen bond donor.[1]
    

Synthetic Pathway & Manufacturing

The synthesis of 3-(4-Methylphenoxy)benzylamine HCl typically follows a convergent route involving a nucleophilic aromatic substitution (


) followed by nitrile reduction.[1] This pathway ensures high regioselectivity and avoids the formation of inseparable isomers.[1]
Validated Synthetic Protocol

Step 1: Ether Formation (


) 
  • Reagents: 3-Fluorobenzonitrile (or 3-Chlorobenzonitrile), p-Cresol, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).[1]

  • Conditions: 120-140°C, 12-16 hours.[1]

  • Mechanism: The phenoxide anion (generated from p-cresol) attacks the electron-deficient ring of the benzonitrile at the position of the halogen leaving group.[1]

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Raney Nickel/
    
    
    
    .[1]
  • Solvent: THF (anhydrous) or Methanol/Ammonia.[1]

  • Conditions: Reflux (LAH) or 50 psi

    
     (Catalytic).
    
  • Outcome: Conversion of the cyano group (-CN) to the primary amine (-CH₂NH₂).[1]

Step 3: Salt Formation

  • Reagents: HCl in Dioxane or Diethyl Ether.[1]

  • Procedure: The crude amine is dissolved in an organic solvent, and anhydrous HCl is introduced.[1] The hydrochloride salt precipitates as a white solid.[1]

Process Flow Diagram

The following diagram illustrates the critical process control points (CPP) for the synthesis.

SynthesisPathway Start1 3-Fluorobenzonitrile (Electrophile) Intermediate 3-(4-Methylphenoxy) benzonitrile Start1->Intermediate K2CO3, DMF, 130°C (SNAr Etherification) Start2 p-Cresol (Nucleophile) Start2->Intermediate Reduction Reduction (LiAlH4 or H2/Ni) Intermediate->Reduction FreeBase Free Amine Reduction->FreeBase FinalProduct 3-(4-Methylphenoxy) benzylamine HCl FreeBase->FinalProduct HCl/Dioxane (Precipitation)

Figure 1: Convergent synthesis route via SNAr etherification and nitrile reduction.

Physicochemical Properties & Characterization

Physical Data
PropertyValueContext
Appearance White to off-white crystalline solidHigh purity salt form
Solubility Water (>10 mg/mL), DMSO, MethanolSoluble in polar protic solvents
Melting Point 185 - 190°C (Decomposition)Typical for benzylamine HCl salts
Hygroscopicity ModerateStore in desiccator
Spectroscopic Profile (Theoretical)

To validate the structure, researchers should look for the following diagnostic signals in ¹H NMR (DMSO-d₆, 400 MHz).

  • Amine Protons:

    
     8.3–8.5 ppm (br s, 3H, 
    
    
    
    ).[1] Exchangeable with D₂O.
  • Aromatic Ring A (Phenoxy):

    
     7.15 (d, 2H) and 6.90 (d, 2H).[1] Characteristic AA'BB' pattern of the p-tolyl group.[1]
    
  • Aromatic Ring B (Benzyl):

    
     7.35 (t, 1H), 7.10 (d, 1H), 7.05 (s, 1H), 6.95 (d, 1H).[1] Complex 1,3-substitution pattern.
    
  • Benzylic Methylene:

    
     4.05 ppm (q or s, 2H, 
    
    
    
    ).[1]
  • Methyl Group:

    
     2.28 ppm (s, 3H, 
    
    
    
    ).[1]

Applications in Drug Discovery[1]

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged structure" in medicinal chemistry.[1] The diaryl ether motif is resistant to metabolic cleavage (unlike esters), making it an ideal linker.[1]

  • Kinase Inhibition: The 3-position geometry mimics the scaffold of several Type II kinase inhibitors, allowing the benzylamine to extend into the solvent-exposed region or interact with the hinge region backbone.[1]

  • GPCR Ligands: The lipophilic 4-methylphenoxy tail provides strong hydrophobic interactions, while the amine can form salt bridges with conserved Asp/Glu residues in GPCR transmembrane helices.[1]

Linker Chemistry

The primary amine allows for rapid diversification via:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC).[1]

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.[1]

  • Reductive Amination: Reaction with aldehydes to form secondary amines.[1]

Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]

  • Container: Tightly sealed amber glass vial.

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.[1] Avoid dust formation.[1]

References

  • Chem-Impex International. Product Specification: 3-(4-Methylphenoxy)Benzylamine Hydrochloride (CAS 154108-16-4).[1] Retrieved from [1]

  • BLD Pharm. Safety Data Sheet and Product Analysis: (3-(p-Tolyloxy)phenyl)methanamine.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 154108-16-4.[1] Retrieved from [1]

  • Cymit Quimica. Technical Data: 3-(4-Methylphenoxy)benzylamine hydrochloride.[1][5][6] Retrieved from [1]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-(4-Methylphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 3-(4-Methylphenoxy)benzylamine hydrochloride, a versatile benzylamine derivative with significant potential in pharmaceutical research and development. Drawing upon structure-activity relationships with analogous compounds, this document elucidates the probable mechanisms of action, focusing on its likely interaction with adrenergic receptors and monoamine oxidases. Detailed experimental protocols are provided to facilitate the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds in neuropharmacology and oncology.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

3-(4-Methylphenoxy)benzylamine hydrochloride is a chemical compound characterized by a benzylamine core substituted with a 4-methylphenoxy group.[1] Its hydrochloride salt form enhances solubility in aqueous solutions, making it amenable to a variety of biological assays.[1] While direct and extensive biological studies on this specific isomer are not widely published, its structural features suggest a strong likelihood of interaction with key biological targets, particularly within the central and peripheral nervous systems.

The presence of the phenoxybenzylamine moiety is of particular interest, as it is a core component of several biologically active molecules, most notably phenoxybenzamine, a well-characterized alpha-adrenergic receptor antagonist. This structural analogy forms the primary basis for the hypothesized biological activities discussed in this guide. Furthermore, its potential as a modulator of receptor and enzyme activity has positioned it as a compound of interest in the fields of neuropharmacology and oncology.[1]

This guide will delve into the theoretical framework of its biological activity, provide detailed methodologies for its experimental validation, and discuss its potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(4-Methylphenoxy)benzylamine hydrochloride is essential for its application in experimental settings.

PropertyValueSource
CAS Number 154108-16-4Chem-Impex
Molecular Formula C₁₄H₁₅NO·HClChem-Impex
Molecular Weight 249.74 g/mol Chem-Impex
Appearance White to off-white solidChem-Impex
Solubility Soluble in waterChem-Impex
Storage 0-8°CChem-Impex

Synthesis Pathway

The synthesis of 3-(4-Methylphenoxy)benzylamine hydrochloride can be achieved through a multi-step process, beginning with the formation of a diaryl ether bond, followed by the reduction of a nitrile to a primary amine. A representative synthetic workflow is outlined below.

Synthesis_of_3-(4-Methylphenoxy)benzylamine_hydrochloride cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation A 3-Bromobenzonitrile D 3-(4-Methylphenoxy)benzonitrile A->D Nucleophilic Aromatic Substitution B 4-Methylphenol (p-cresol) B->D Nucleophilic Aromatic Substitution C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Nucleophilic Aromatic Substitution E 3-(4-Methylphenoxy)benzonitrile G 3-(4-Methylphenoxy)benzylamine E->G Reduction F Reducing Agent (e.g., LiAlH₄) in THF H 3-(4-Methylphenoxy)benzylamine J 3-(4-Methylphenoxy)benzylamine hydrochloride H->J Acid-Base Reaction I HCl in Ether

Caption: Synthetic workflow for 3-(4-Methylphenoxy)benzylamine hydrochloride.

Hypothesized Biological Activity and Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, two primary biological targets are proposed for 3-(4-Methylphenoxy)benzylamine hydrochloride: alpha-adrenergic receptors and monoamine oxidases.

Alpha-Adrenergic Receptor Antagonism: A Phenoxybenzamine Analogy

The most compelling hypothesis for the biological activity of 3-(4-Methylphenoxy)benzylamine hydrochloride is its potential to act as an antagonist at alpha-adrenergic receptors. This is based on its close structural resemblance to phenoxybenzamine, a potent and irreversible non-selective alpha-adrenoceptor antagonist.

Phenoxybenzamine's Mechanism of Action:

Phenoxybenzamine blocks both α-1 and α-2 adrenergic receptors, leading to vasodilation and a subsequent drop in blood pressure.[2] In the central nervous system, it has been shown to be neuroprotective in models of traumatic brain injury (TBI), an effect attributed to the blockade of norepinephrine signaling and a reduction in neuroinflammation.[3] Specifically, phenoxybenzamine administration has been shown to decrease the expression of pro-inflammatory signaling proteins such as CCL2, IL1β, and MyD88 following TBI.[3]

Alpha-Adrenergic_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AR α1-Adrenergic Receptor Gq Gq protein AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C Ca->PKC Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Norepinephrine Norepinephrine Norepinephrine->AR Agonist Compound 3-(4-Methylphenoxy)benzylamine hydrochloride (Hypothesized) Compound->AR Antagonist (Predicted)

Caption: Hypothesized antagonism of the α1-adrenergic signaling pathway.

Given these established effects of phenoxybenzamine, it is highly probable that 3-(4-Methylphenoxy)benzylamine hydrochloride will exhibit some degree of affinity for and antagonism at alpha-adrenergic receptors. The specific subtype selectivity (α1 vs. α2) and whether the antagonism is competitive or non-competitive would need to be determined experimentally.

Monoamine Oxidase Inhibition: A Plausible Secondary Target

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, an effect that is therapeutically exploited in the treatment of depression and Parkinson's disease.

Studies on analogues of the MAO-A inhibitor clorgyline, where the dichloro-substituents were replaced with a phenoxy group, have shown that these compounds can be potent, irreversible inhibitors of both MAO-A and MAO-B, with some selectivity towards MAO-B.[4] The presence of a phenoxy moiety in 3-(4-Methylphenoxy)benzylamine hydrochloride suggests that it may also interact with and potentially inhibit MAO enzymes.

MAO_Inhibition_Workflow cluster_process Monoamine Metabolism Monoamine Monoamine Neurotransmitter (e.g., Dopamine) Metabolite Inactive Metabolite Monoamine->Metabolite Oxidative Deamination MAO Monoamine Oxidase (MAO-A or MAO-B) Compound 3-(4-Methylphenoxy)benzylamine hydrochloride (Hypothesized) Compound->MAO Inhibition (Predicted)

Caption: Predicted inhibition of monoamine oxidase by the title compound.

Potential Therapeutic Applications

The hypothesized biological activities of 3-(4-Methylphenoxy)benzylamine hydrochloride suggest potential therapeutic applications in several areas:

  • Neuroprotection: Following the analogy with phenoxybenzamine, this compound could be investigated for its neuroprotective effects in conditions such as traumatic brain injury and stroke.

  • Neurological and Psychiatric Disorders: If found to be a potent MAO inhibitor, it could have applications in the treatment of depression, anxiety, and neurodegenerative diseases like Parkinson's disease.

  • Oncology: The role of adrenergic signaling in tumor progression is an active area of research. An alpha-adrenergic antagonist could potentially have anti-cancer effects, although this is highly speculative and would require extensive investigation.

Experimental Protocols for Biological Validation

To validate the hypothesized biological activities of 3-(4-Methylphenoxy)benzylamine hydrochloride, a series of in vitro assays are recommended.

Alpha-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay will determine the affinity of the compound for alpha-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of 3-(4-Methylphenoxy)benzylamine hydrochloride for α1 and α2-adrenergic receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a cell membrane preparation expressing the receptor. The ability of the unlabeled test compound to displace the radioligand is measured.

Materials:

  • Cell membranes expressing human α1 or α2-adrenergic receptors

  • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2)

  • 3-(4-Methylphenoxy)benzylamine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., Phentolamine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 3-(4-Methylphenoxy)benzylamine hydrochloride in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • For non-specific binding control wells, add an excess of phentolamine.

  • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Activity Assay

This assay will determine if the compound inhibits the enzymatic activity of MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of 3-(4-Methylphenoxy)benzylamine hydrochloride for MAO-A and MAO-B.

Principle: The activity of MAO is measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate. The assay can be performed using a fluorometric or colorimetric probe that reacts with hydrogen peroxide.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • 3-(4-Methylphenoxy)benzylamine hydrochloride

  • MAO-A specific inhibitor (e.g., Clorgyline)

  • MAO-B specific inhibitor (e.g., Selegiline)

  • Assay buffer

  • Horseradish peroxidase (HRP)

  • Fluorometric or colorimetric probe (e.g., Amplex Red)

  • 96-well black plates

  • Fluorescence or absorbance plate reader

Procedure:

  • Prepare serial dilutions of 3-(4-Methylphenoxy)benzylamine hydrochloride in assay buffer.

  • In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations.

  • Include control wells with the specific inhibitors for MAO-A and MAO-B to confirm enzyme activity.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding the substrate, HRP, and the probe.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence or absorbance at appropriate wavelengths in a kinetic mode.

  • Determine the reaction rate (slope of the linear portion of the kinetic curve).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay will assess the general cytotoxicity of the compound on various cell lines.

Objective: To determine the cytotoxic effects of 3-(4-Methylphenoxy)benzylamine hydrochloride on relevant cancer cell lines (e.g., neuroblastoma, glioblastoma) and a non-cancerous control cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines and a non-cancerous cell line

  • Cell culture medium and supplements

  • 3-(4-Methylphenoxy)benzylamine hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 3-(4-Methylphenoxy)benzylamine hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the log concentration of the compound to determine the IC₅₀ value.

Conclusion and Future Directions

3-(4-Methylphenoxy)benzylamine hydrochloride is a compound with significant, yet largely unexplored, therapeutic potential. Its structural similarity to known alpha-adrenergic antagonists and certain monoamine oxidase inhibitors provides a strong rationale for investigating its activity against these targets. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of its biological properties.

Future research should focus on obtaining quantitative data from these in vitro assays to confirm the hypothesized mechanisms of action and to determine the potency and selectivity of the compound. Positive results from these initial studies would warrant further investigation into its in vivo efficacy in relevant animal models of neurological disorders or cancer. The synthesis and evaluation of related analogues could also provide valuable insights into the structure-activity relationships of this chemical class, ultimately paving the way for the development of novel therapeutic agents.

References

  • Poulsen, D. J., et al. (2014). Phenoxybenzamine Is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury. International Journal of Molecular Sciences, 15(1), 1402-1416. [Link]

  • Yoham, A. L., & Casadesus, D. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

  • O'Brien, E. M., et al. (1994). Inhibition of monoamine oxidase by clorgyline analogues. Journal of Neural Transmission. Supplementum, 41, 295–305. [Link]

Sources

3-(4-Methylphenoxy)benzylamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 3-(4-Methylphenoxy)benzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel chemical entities is a daily occurrence. Among these is 3-(4-Methylphenoxy)benzylamine hydrochloride, a versatile intermediate with significant potential in medicinal chemistry and materials science.[1] Its utility, however, necessitates a thorough understanding of its safety profile and handling requirements. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe utilization of this compound. Given that the toxicological properties of 3-(4-Methylphenoxy)benzylamine hydrochloride have not been exhaustively investigated, this document adopts the precautionary principle.[2][3] The recommendations herein are based on the known characteristics of the benzylamine functional group, hydrochloride salts, and available safety data for structurally analogous compounds.

Section 1: Chemical and Physical Identity

A foundational element of safe handling is a clear comprehension of the compound's intrinsic properties. 3-(4-Methylphenoxy)benzylamine hydrochloride is a white crystalline solid.[4] The hydrochloride salt form generally enhances water solubility compared to the free base, a crucial factor for its application in various biological assays and formulations.[1]

Property Value Source
Molecular Formula C₁₄H₁₆ClNO[2]
Molecular Weight 249.74 g/mol [2]
Appearance White crystalline solid[4]
Solubility Soluble in water and other organic solvents.[4]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for 3-(4-Methylphenoxy)benzylamine hydrochloride is limited, an analysis of its structural components allows for a presumptive risk assessment. The primary hazards are associated with the benzylamine moiety.

Key Potential Hazards:

  • Dermal and Ocular Irritation: Benzylamine and its derivatives are known to be irritants to the skin and eyes.[4][5] Contact can cause redness, inflammation, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[2]

  • Harmful if Swallowed: Ingestion may cause irritation to the gastrointestinal tract.[5]

It is imperative to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The cornerstone of safe handling lies in a robust system of controls designed to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

  • Chemical Fume Hood: All handling of 3-(4-Methylphenoxy)benzylamine hydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.[3]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a critical barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique (without touching the outer surface) is essential to avoid skin contact.[3]

    • Lab Coat: A standard laboratory coat should be worn and buttoned to its full length.

  • Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[2]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Wash Hands D2 Lab Coat D1->D2 D3 Goggles/Face Shield D2->D3 D4 Gloves D3->D4 F1 Gloves F2 Goggles/Face Shield F1->F2 F3 Lab Coat F2->F3 F4 Wash Hands F3->F4

Caption: Correct sequence for donning and doffing PPE.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring experimental reproducibility.

Weighing and Dispensing
  • Always conduct these operations within a chemical fume hood.

  • Use a spatula for transferring the solid. Avoid creating dust clouds.

  • Close the container tightly immediately after use.

Solution Preparation
  • Add the solid to the solvent slowly to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures - Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Clean Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Step-by-step spill response workflow.

Section 6: Disposal Considerations

All waste containing 3-(4-Methylphenoxy)benzylamine hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

Section 7: Applications and Scientific Context

Understanding the scientific use of a compound provides context for its handling. 3-(4-Methylphenoxy)benzylamine hydrochloride is a valuable intermediate in several areas of research and development:

  • Pharmaceutical Synthesis: It serves as a building block for more complex molecules with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.[1]

  • Agrochemicals: It is an important intermediate in the synthesis of certain pesticides.[7]

  • Biochemical Research: This compound and its analogs are used to study interactions with biological targets such as receptors and enzymes.[1][8] Research has indicated potential interactions with serotonin receptors and copper amine oxidases.[8]

Conclusion: A Culture of Safety

The responsible use of 3-(4-Methylphenoxy)benzylamine hydrochloride, and indeed all laboratory chemicals, is predicated on a deeply ingrained culture of safety. This guide provides a technical framework for its handling, but it is the diligence and conscientiousness of the individual researcher that ultimately ensures a safe working environment. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, the scientific community can continue to explore the potential of this and other novel compounds with confidence and security.

References

  • Capot Chemical. (2023, August 30). MSDS of 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Benzydamine Hydrochloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Summary for CID 7504. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
  • ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from [Link]

Sources

Strategic Synthesis and Optimization of Novel Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylamine pharmacophore (


) represents a privileged scaffold in medicinal chemistry, serving as a critical structural motif in antifungal agents (e.g., Butenafine), antihypertensives, and emerging CNS therapeutics. Its versatility stems from the methylene "hinge," which allows the amine to adopt flexible conformations for optimal binding within protein active sites, such as the S1 pocket of serine proteases.

This guide provides a rigorous technical framework for the design, synthesis, and validation of novel benzylamine derivatives. Moving beyond basic textbook definitions, we focus on high-fidelity protocols—specifically Reductive Amination using Sodium Triacetoxyborohydride (STAB) and Buchwald-Hartwig Cross-Coupling —prioritizing chemoselectivity and yield optimization.

Rational Design & Structure-Activity Relationship (SAR)

Successful derivative synthesis begins with rational design. The benzylamine scaffold allows for modulation at three distinct vectors: the aromatic ring (electronic/steric tuning), the benzylic carbon (chiral branching), and the nitrogen center (basicity/H-bond capability).

SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing benzylamine interactions within a target binding pocket.

SAR_Logic Core Benzylamine Core (Ar-CH2-NH-R) Ring Aromatic Ring Modulation Core->Ring Nitrogen Nitrogen Substitution Core->Nitrogen Benzylic Benzylic Carbon Core->Benzylic EWG EWG (F, CF3) Metabolic Stability Ring->EWG EDG EDG (OMe, Me) Pi-Stacking Strength Ring->EDG Basic pKa Modulation (Solubility) Nitrogen->Basic Linker Linker Length (Target Reach) Nitrogen->Linker Chiral Alpha-Methylation (Conformational Lock) Benzylic->Chiral

Figure 1: SAR Optimization Vectors for Benzylamine Derivatives. Red nodes indicate electronic tuning; Yellow indicates solubility/binding; Green indicates stereochemical control.

Synthetic Methodologies: Comparative Analysis

Choosing the correct synthetic route is dictated by the substrate's sensitivity and the desired substitution pattern.

MethodologyReagentsKey AdvantageLimitation
Reductive Amination (Standard) Aldehyde + Amine + NaBH(OAc)3Mild, high chemoselectivity, avoids over-alkylation.Sterically hindered ketones may react slowly.
Nucleophilic Substitution Benzyl Halide + AmineLow cost, simple reagents.High risk of poly-alkylation; requires excess amine.
Buchwald-Hartwig Aryl Halide + Benzylamine + Pd cat.Access to N-aryl benzylamines; tolerates broad functional groups.Expensive catalysts; O2 sensitivity.
Transfer Hydrogenation Imine + Hantzsch EsterMetal-free (organocatalytic), enantioselective potential.Atom economy (waste generation from H-donor).

Experimental Protocols

Protocol A: Selective Reductive Amination (The Abdel-Magid Protocol)

Objective: Synthesis of secondary benzylamines from benzaldehydes and primary amines without over-alkylation. Mechanism: Direct reductive amination where the iminium ion is reduced faster than the carbonyl precursor.[1]

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv) - Required only for ketone substrates or unreactive amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the benzaldehyde derivative (10 mmol) in DCE (30 mL).
    
  • Imine Formation: Add the primary amine (10.5 mmol). If the amine is a hydrochloride salt, add 10.5 mmol of Triethylamine (TEA) to liberate the free base.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (14 mmol) in a single portion.

    • Note: The reaction is slightly exothermic. No external cooling is usually required unless scaling >50g.

  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Monitoring: Check via TLC or LC-MS after 1 hour. Most aldehyde reactions complete within 1-4 hours.

  • Quenching: Quench by adding saturated aqueous

    
     (30 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
    

Technical Insight: STAB is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better selectivity, avoiding the reduction of aldehydes/ketones prior to imine formation [1].
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl benzylamines (coupling benzylamine with aryl halides).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP or BrettPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Environment: Charge a Schlenk tube with the Aryl Bromide,

    
    , Ligand, and Base. Cycle vacuum/Argon 3 times.
    
  • Addition: Add Toluene followed by Benzylamine via syringe.

  • Heating: Heat to 80-100°C for 12-24 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Purification: Silica gel chromatography.

Mechanistic Visualization

Understanding the speciation during reductive amination is critical for troubleshooting low yields.

Reaction_Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Amine->Hemiaminal Iminium Iminium Ion (R-CH=NH-R')+ Hemiaminal->Iminium - H2O Product Benzylamine Derivative Iminium->Product + Hydride (Rate Limiting) Acid AcOH (Catalyst) Acid->Hemiaminal Protonation STAB STAB (H- Source) STAB->Iminium Selective Reduction

Figure 2: Mechanistic pathway of STAB-mediated Reductive Amination. The Iminium ion formation is the critical species reduced by the acetoxyborohydride.

Characterization & Validation Standards

To ensure scientific integrity, the following data profile is required for every novel derivative:

  • 1H NMR (400 MHz+):

    • Diagnostic singlet/doublet for benzylic

      
       at 
      
      
      
      3.8 – 4.2 ppm.
    • Disappearance of aldehyde proton (

      
       9-10 ppm).
      
  • 13C NMR:

    • Benzylic carbon shift typically

      
       50 – 55 ppm.
      
  • HRMS (ESI+):

    • Mass error < 5 ppm.

  • Purity:

    • 95% by HPLC (UV 254 nm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • He, D., Xu, C., & Xing, X.[6] (2022).[6] Chiral Ru-catalysts in combination with formic acid/triethylamine as the hydrogen donor enable a highly efficient ATH of N-diphenylphosphinyl acyclic imines. Organic Letters, 24, 8354-8358.[6] Link

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination.[7][8][9] Wikipedia, The Free Encyclopedia. Link

  • Organic Chemistry Portal.[7] (n.d.). Reductive Amination. Link

Sources

A Technical Guide to the Preliminary Neuropharmacological Investigation of Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Benzylamine Scaffold - A Privileged Structure in Neuropharmacology

The benzylamine motif, characterized by a benzyl group (C₆H₅CH₂) attached to an amine, is a deceptively simple yet remarkably versatile scaffold in medicinal chemistry.[1] Its structural properties allow it to serve as a foundational element for designing ligands that interact with a wide array of biological targets within the central nervous system (CNS). Historically, benzylamine derivatives have been pivotal in the development of key drug classes, most notably as monoamine oxidase inhibitors (MAOIs).[1] However, their potential extends far beyond this initial application, with contemporary research revealing activities as anticonvulsants, neuroprotective agents, and modulators of various neurotransmitter systems.[2][3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, prescriptive template in favor of a logical, causality-driven framework for the preliminary investigation of novel benzylamine compounds. We will proceed from foundational mechanisms to a comprehensive, multi-tiered experimental workflow, emphasizing the rationale behind each step to ensure a robust and self-validating investigatory process. Our objective is to empower research teams to efficiently identify and characterize promising benzylamine-based candidates for CNS disorders.

Part 1: Core Mechanisms of Benzylamine Scaffolds in the CNS

A thorough investigation begins with understanding the established and potential mechanisms of action. The benzylamine structure is a known pharmacophore for several key CNS targets.

Monoamine Oxidase (MAO) Inhibition

The most well-documented role of benzylamine derivatives is the inhibition of monoamine oxidases. MAOs are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[5][]

  • The Dichotomy of MAO-A and MAO-B: The two isoforms, MAO-A and MAO-B, differ in substrate specificity and inhibitor selectivity.[5] MAO-B preferentially metabolizes phenylethylamine and benzylamine itself, making the benzylamine scaffold an ideal starting point for designing selective inhibitors.[5]

  • Therapeutic Causality in Parkinson's Disease: The progressive loss of dopaminergic neurons in Parkinson's disease leads to a dopamine deficit.[7][8] Selective inhibition of MAO-B, the predominant form in the striatum, prevents the breakdown of dopamine, thereby increasing its synaptic availability and alleviating motor symptoms. Marketed drugs like selegiline and rasagiline are testaments to this strategy's success.[7]

  • Neuroprotective Potential: Beyond symptomatic relief, MAO-B inhibition is thought to confer neuroprotective effects by reducing the oxidative stress generated during the deamination process.[7]

Below is a conceptual pathway illustrating the role of MAO-B in dopamine metabolism and the intervention point for benzylamine-based inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_glia Mitochondria (Neuron/Glia) DOPA L-DOPA DA Dopamine DOPA->DA DDC VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) MAOB MAO-B DAT->MAOB Cytosolic Dopamine DA_synapse->DAT Reuptake Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic Binding DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Inhibitor Benzylamine MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Dopamine metabolism and the therapeutic target of MAO-B inhibitors.
Anticonvulsant Activity

A significant body of research has explored benzylamide derivatives (where the amine is part of an amide linkage) as potent anticonvulsants.[2][3][9]

  • Broad-Spectrum Potential: These compounds have shown efficacy in preclinical models that represent different seizure types. Activity in the maximal electroshock seizure (MES) test suggests efficacy against generalized tonic-clonic seizures, while activity in the subcutaneous pentylenetetrazole (scPTZ) test indicates potential against absence seizures.[2][3]

  • The Role of Lipophilicity: A critical consideration for any CNS-active compound is its ability to cross the blood-brain barrier (BBB). For benzylamide anticonvulsants, a moderate lipophilicity (often estimated by the partition coefficient, log P) is a prerequisite for good biological barrier penetration and, consequently, robust in vivo activity.[2]

Modulation of Neurotransmitter Transporters

Benzylamine derivatives can also act as inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10][11] By blocking the reuptake of these neurotransmitters from the synaptic cleft, they prolong their action, a mechanism central to many antidepressant and stimulant drugs. Structure-activity relationship (SAR) studies have shown that potency and specificity are highly dependent on the substitution patterns on both the aromatic ring and the amino group.[10]

Part 2: A Self-Validating Framework for Preliminary Investigation

The following workflow is designed as a cascading system where the data from each stage informs the decision to proceed to the next. This approach maximizes resource efficiency and builds a comprehensive data package for each candidate compound.

Screening_Workflow cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Preliminary In Vivo Evaluation cluster_3 Outcome start Novel Benzylamine Compound Library comp Computational Modeling (Docking, ADMET Prediction) start->comp physchem Physicochemical Analysis (LogP, pKa, Solubility) comp->physchem target Primary Target Engagement (e.g., MAO IC₅₀, Binding Kᵢ) physchem->target cell Cell-Based Functional Assays (Neuroprotection, Cytotoxicity, ROS) target->cell behavior Acute Behavioral & Toxicity Screen (e.g., Open Field, Rotarod) cell->behavior efficacy Proof-of-Concept Efficacy Model (e.g., MES/scPTZ, Neuroinflammation) behavior->efficacy sar Data Synthesis & SAR Analysis efficacy->sar lead Lead Candidate Selection sar->lead

Caption: A multi-phase workflow for neuropharmacological screening.
Phase 1: In Silico & Physicochemical Profiling

Causality: Before committing to costly and time-consuming wet lab synthesis and screening, computational and physicochemical analyses can filter out compounds with a low probability of success. This front-loading of analysis is a cornerstone of modern drug discovery.

  • Molecular Docking: Use crystal structures of target proteins (e.g., MAO-B, DAT) to predict the binding pose and affinity of designed benzylamine derivatives. This helps prioritize compounds with the highest likelihood of interacting favorably with the target's active site.[5]

  • ADMET Prediction: In silico tools can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A primary concern is predicting BBB permeability and identifying potential liabilities like P-glycoprotein (P-gp) efflux.

  • Physicochemical Profiling: Experimentally determine key properties:

    • Lipophilicity (Log P/D): As previously noted, this is critical for CNS penetration.[2] A Log P value between 2 and 4 is often considered optimal.

    • Aqueous Solubility: Poor solubility can hinder formulation and lead to unreliable results in biological assays.

    • pKa: The ionization state of the amine group at physiological pH is crucial for its interaction with biological targets.

Phase 2: In Vitro Screening Cascade

Causality: This phase validates the in silico predictions and provides the first quantitative measure of a compound's biological activity at the molecular and cellular levels.

This protocol determines the potency (IC₅₀) of a compound to inhibit MAO isoforms.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorometric substrate (e.g., Amplex Red reagent), horseradish peroxidase (HRP), a positive control inhibitor for each isoform (e.g., clorgyline for MAO-A, selegiline for MAO-B), and test compounds.

  • Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add MAO-A or MAO-B enzyme to wells containing the assay buffer and varying concentrations of the test compound or control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the substrate/HRP mixture to all wells.

  • Measurement: Immediately begin measuring fluorescence intensity at timed intervals using a microplate reader. The rate of increase in fluorescence is proportional to MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5][12] A high selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) is desirable for Parkinson's disease candidates.

This protocol assesses a compound's ability to protect neuronal cells from oxidative stress-induced death.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard growth medium until they reach approximately 80% confluency.[13]

  • Plating: Seed the cells into a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the benzylamine test compounds for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control if available.

  • Induction of Neurotoxicity: Introduce an oxidative insult by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells (excluding the "no toxin" control wells). Incubate for 24 hours.[14]

  • Quantification of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[15]

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Express cell viability as a percentage relative to the untreated (no toxin) control. A statistically significant increase in viability in the presence of the test compound compared to the "toxin only" control indicates neuroprotective activity.

Phase 3: Preliminary In Vivo Evaluation

Causality: In vitro activity does not always translate to in vivo efficacy. Animal models are essential for evaluating a compound's activity within a complex physiological system, providing initial data on bioavailability, CNS penetration, efficacy, and toxicity.[16][17]

This workflow provides a rapid assessment of anticonvulsant efficacy and concurrent motor impairment.

  • Animals: Use male Swiss Albino mice (20-25g). Allow at least one week of acclimatization.[18]

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at three dose levels. Include a vehicle control group and a positive control group (e.g., Phenytoin, 10 mg/kg i.p.).[18]

  • Neurotoxicity (Rotarod Test):

    • At the time of peak anticipated effect (e.g., 30 minutes post-i.p. injection), place each mouse on a rotating rod (e.g., 3 cm diameter, 6 rpm).

    • A mouse is considered to have failed the test if it falls off the rod within a 1-minute period.[19]

    • This test identifies doses that cause motor impairment, which can be a confounding factor or an undesirable side effect.

  • Efficacy (Maximal Electroshock Seizure - MES Test):

    • Immediately following the rotarod test, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

    • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected at each dose in the MES test and the percentage of animals exhibiting neurotoxicity in the rotarod test. From this data, determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for motor impairment. The Protective Index (PI = TD₅₀ / ED₅₀) is a critical measure of the drug's therapeutic window; a higher PI is more desirable.[2][3]

Part 3: Data Synthesis and Advancing the Investigation

The preliminary investigation culminates in the synthesis of all collected data to build a compelling case for a lead candidate.

Building the Structure-Activity Relationship (SAR)

The goal is to understand how specific chemical modifications to the benzylamine scaffold affect biological activity.[20][21] By comparing the data from different analogs, researchers can deduce key relationships. For example, does adding an electron-withdrawing group to the phenyl ring increase MAO-B selectivity? Does increasing the lipophilicity of a side chain improve anticonvulsant potency but also increase toxicity?

This data is best summarized in a clear, structured table.

Compound ID R¹-Group R²-Group MAO-B IC₅₀ (nM) Selectivity Index (vs MAO-A) Neuroprotection EC₅₀ (µM) MES ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (PI)
BZA-001HH8505> 50> 100> 100N/A
BZA-0024-FH458012.535> 100> 2.8
BZA-0034-FCH₃151508.222853.9
BZA-0043-OHH220252.168> 100> 1.4

Table 1: Hypothetical data summary for a series of benzylamine analogs, facilitating SAR analysis.

From this hypothetical data, one might conclude that a 4-fluoro substitution (BZA-002) significantly improves MAO-B inhibition and selectivity, and that further N-methylation (BZA-003) enhances potency further but introduces some motor toxicity, albeit with an acceptable Protective Index. The 3-hydroxy substitution (BZA-004) appears to confer strong neuroprotective activity, suggesting a different mechanism, possibly related to antioxidant effects.

Lead Candidate Selection and Future Directions

A lead candidate is selected based on a holistic evaluation of its properties:

  • Potency: High affinity/potency for the primary target.

  • Selectivity: High selectivity for the desired target over off-targets to minimize side effects.

  • Efficacy: Robust activity in a relevant in vivo proof-of-concept model.

  • Safety: A favorable therapeutic window (high PI) and no overt signs of toxicity.

  • Drug-like Properties: Favorable physicochemical and predicted ADMET properties.

Once a lead is identified, the investigation moves beyond the preliminary stage into more rigorous studies, including detailed mechanism of action elucidation, pharmacokinetic profiling, and evaluation in more complex, chronic disease models.

Conclusion

The benzylamine scaffold remains a fertile ground for the discovery of novel neuropharmacological agents. A systematic, multi-phase investigatory approach, grounded in a strong understanding of the underlying causality of each experimental choice, is paramount for success. By integrating in silico, in vitro, and in vivo methodologies into a self-validating workflow, research teams can efficiently navigate the complexities of CNS drug discovery, moving from a library of novel structures to a well-characterized lead candidate with a clear path toward further development.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(2), 155–159. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

  • Vazquez, M. L., & Silverman, R. B. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Biochemistry, 24(23), 6538–6543. [Link]

  • Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(2), 155–159. [Link]

  • Benzylamine-sulphonamide derivatives as MAO-B inhibitors. (n.d.). ResearchGate. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

  • Voronkov, A. V., Pozdnyakov, D. I., Khusainov, D. R., & Miroshnikov, M. V. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 24(22), 16492. [Link]

  • Miller, D. D., Fowble, J. W., & Patil, P. N. (1975). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 18(4), 454–456. [Link]

  • Kumar, V., & Khan, S. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets, 23(1), 53–73. [Link]

  • Deng, J., Wang, Z., Zhang, C., Chen, Z., & Yin, Q. (2021). Animal Models of Epilepsy: A Phenotype-oriented Review. Neuroscience Bulletin, 37(6), 875–888. [Link]

  • Jensen, A. A., Hentzer, M., Christiansen, B., Hansen, M., & Kristensen, J. L. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(6), 1260–1275. [Link]

  • Chemical structures of new anticonvulsant drugs. (n.d.). ResearchGate. [Link]

  • Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Frontiers Media. [Link]

  • Kandratavicius, L., Lopes-Aguiar, C., & Leite, J. P. (2022). Current Approaches in Animal Models Used in Epilepsy Research. Journal of the Istanbul Faculty of Medicine, 85(3), 422–430. [Link]

  • Lee, K., Kim, D. H., Lee, S., Lim, S. M., & Pae, A. N. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(11), 3568. [Link]

  • Kandratavicius, L., Balista, P. A., Lopes-Aguiar, C., Ruggiero, R. N., Umeoka, E. H., Garcia-Cairasco, N., Mello, L. E., & Leite, J. P. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric Disease and Treatment, 10, 1693–1705. [Link]

  • Animal Models of Epilepsy. (2015). Clinical Gate. [Link]

  • Awale, M., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(13), 9330–9346. [Link]

  • Rooney, C. M., et al. (2018). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Free Radical Biology and Medicine, 120, 127–138. [Link]

  • Karcz, T., et al. (2022). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 27(19), 6667. [Link]

  • Barclay, L. R., & Vinqvist, M. R. (1994). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. Free Radical Biology & Medicine, 16(6), 779–788. [Link]

  • Yadav, Y., Yadav, K., & Yadav, R. (2012). NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 44-50. [Link]

  • Yadav, Y., Yadav, K., & Yadav, R. (2012). A review: Neuropharmacological screening techniques for pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 44-50. [Link]

  • Chemical structures of the new benzylamine-sulfonamide derivatives... (n.d.). ResearchGate. [Link]

  • Zhang, M., & Zhang, M. (2023). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Acta Pharmaceutica Sinica B, 13(10), 4057–4073. [Link]

  • Herbal Extracts as Neuroprotective Agents in an In-vitro Model of Aluminum Neurotoxicity. (2016). AUC Knowledge Fountain. [Link]

  • Hanson, J. E., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1963–1974. [Link]

  • Screening Of Some Neuropharmacological Activities Of Naringi Crenulata (Roxb.). (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5406-5415. [Link]

  • Kumar, D., Kumar, S., & Singh, J. (2012). Experimental study of neuropharmacological profile of Euphorbia pulcherrima in mice and rats. Indian Journal of Pharmacology, 44(5), 578–583. [Link]

  • Pérez-García, L. A., et al. (2023). Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts. Pharmaceuticals, 16(1), 105. [Link]

  • Banner, C., et al. (2015). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 6(5), 541–546. [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018). Beilstein Journals. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie, e2300406. [Link]

  • Ahmad, S., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. New Journal of Chemistry, 37(6), 1883. [Link]

  • Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets. (2024). MDPI. [Link]

  • Benzylamine. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Alvarez, M., et al. (1987). Structure-activity relationships among di- and tetramine disulfides related to benextramine. Journal of Medicinal Chemistry, 30(7), 1186–1193. [Link]

  • Rao, K. V., et al. (2013). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine Drugs, 11(3), 865–881. [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(4-Methylphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the multi-step synthesis of 3-(4-Methylphenoxy)benzylamine hydrochloride, a key intermediate in medicinal chemistry and organic synthesis.[1] The protocol detailed herein is designed for scalability and reproducibility, emphasizing mechanistic understanding, reaction optimization, and stringent safety protocols. The synthesis proceeds via a three-step sequence: (1) an Ullmann-type condensation to form the diaryl ether backbone, (2) a subsequent reduction of a nitrile intermediate to the primary amine, and (3) salt formation to yield the stable hydrochloride product. This guide is intended for researchers in drug development and synthetic chemistry, offering both step-by-step instructions and the scientific rationale behind critical procedural choices.

Introduction and Scientific Background

3-(4-Methylphenoxy)benzylamine and its derivatives are valuable building blocks in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1] Their structural motif is present in molecules designed to modulate receptor activity and influence cellular pathways.[1] Furthermore, this class of compounds serves as a versatile intermediate for creating more complex molecules in organic synthesis and has applications in the formulation of agrochemicals.[1]

The synthetic strategy presented here is a logical and efficient pathway that begins with commercially available starting materials. The core of this synthesis is the formation of the diaryl ether bond, a common challenge in organic synthesis. While classic Ullmann conditions often require harsh reaction conditions, modern modifications allow for milder and more efficient transformations.[2] This protocol employs a copper-catalyzed Ullmann-type condensation, followed by a robust reduction and final salt formation.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence to maximize yield and purity at each stage. An initial nitrile-containing intermediate is synthesized, which is then converted to the free amine and finally isolated as a stable, crystalline hydrochloride salt. This approach avoids direct amination strategies that can be less selective and offers a purified intermediate at each major conversion.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 3-Hydroxybenzonitrile + p-Cresol B 3-(4-Methylphenoxy)benzonitrile A->B Ullmann Condensation (Cu Catalyst, Base) C 3-(4-Methylphenoxy)benzylamine (Free Base) B->C Reduction (e.g., LAH or H₂/Catalyst) D 3-(4-Methylphenoxy)benzylamine HCl (Final Product) C->D HCl in Ether/Dioxane

Figure 1: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate grade and handled according to their Safety Data Sheet (SDS). All reactions should be performed in a certified chemical fume hood.

Reagent/MaterialGradeSupplier (Example)Notes
3-Hydroxybenzonitrile≥98%Sigma-AldrichStore in a cool, dry place.
p-Cresol≥99%Acros OrganicsCorrosive and toxic. Handle with care.
Copper(I) Iodide (CuI)99.99% trace metals basisSigma-AldrichCatalyst. Store under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Dry in an oven before use.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichReaction solvent. Use from a sealed bottle.
Lithium Aluminum Hydride (LAH)1.0 M solution in THFSigma-AldrichReducing agent. Extremely reactive with water.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent for reduction. Use from a sealed bottle.
Diethyl EtherAnhydrous, ≥99.7%Fisher ScientificFor extraction and salt formation.
Hydrochloric Acid2.0 M solution in Diethyl EtherSigma-AldrichFor salt formation. Corrosive.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Operations involving LAH must be conducted under an inert atmosphere (Nitrogen or Argon) and away from any sources of water.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Methylphenoxy)benzonitrile

This step involves a copper-catalyzed Ullmann-type condensation to form the C-O bond between the two aromatic rings. Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, creating the active nucleophile.

Mechanism Insight: The Ullmann reaction for diaryl ether synthesis involves the copper(I) catalyst coordinating with the aryl halide and the phenoxide.[3][4] The reaction proceeds through a proposed oxidative addition/reductive elimination cycle, though the precise mechanism can be complex and substrate-dependent.[4] The use of a polar aprotic solvent like DMF is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures.[5]

Protocol:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxybenzonitrile (5.95 g, 50 mmol), p-cresol (5.95 g, 55 mmol, 1.1 equiv), and anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 equiv).

  • Add copper(I) iodide (0.48 g, 2.5 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 100 mL of anhydrous DMF via cannula.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is typically complete within 12-18 hours.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to yield 3-(4-methylphenoxy)benzonitrile as a pale yellow oil or low-melting solid.

Expected Yield: 75-85%.

Step 2: Reduction of Nitrile to 3-(4-Methylphenoxy)benzylamine

The nitrile group is a robust functional group that can be cleanly reduced to a primary amine using a powerful hydride reducing agent like Lithium Aluminum Hydride (LAH).

Causality: LAH is a potent, non-selective reducing agent necessary for the conversion of a nitrile to an amine. The reaction must be conducted in an anhydrous ether solvent like THF, as LAH reacts violently with protic solvents (e.g., water, alcohols). The acidic workup is critical not only to quench the excess LAH and hydrolyze the aluminum-amine complexes but also to protonate the resulting amine, rendering it water-soluble for separation from organic impurities. A subsequent basic workup is then required to deprotonate the ammonium salt and extract the free amine into an organic solvent.

Protocol:

  • Set up a flame-dried 500 mL three-neck round-bottom flask with a stir bar, dropping funnel, and nitrogen inlet.

  • Under a nitrogen atmosphere, carefully add LAH solution (1.0 M in THF, 60 mL, 60 mmol, 1.5 equiv) to the flask via cannula.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the 3-(4-methylphenoxy)benzonitrile (8.37 g, 40 mmol) from Step 1 in 80 mL of anhydrous THF.

  • Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back down to 0 °C.

  • CAUTION: Exothermic and gas evolution. Quench the reaction by the slow, sequential dropwise addition of:

    • 2.3 mL of water

    • 2.3 mL of 15% aqueous NaOH

    • 6.9 mL of water

  • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(4-methylphenoxy)benzylamine as an oil. This material is often used in the next step without further purification.

Expected Yield: 90-95% (crude).

Step 3: Formation of 3-(4-Methylphenoxy)benzylamine Hydrochloride

The final step involves converting the free amine into its hydrochloride salt. This is a standard procedure to obtain a stable, crystalline, and easily handleable solid product, which is often preferable for storage and subsequent use.[6][7]

Protocol:

  • Dissolve the crude amine from Step 2 in 150 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes slightly acidic (test with pH paper). Typically, this requires approximately 22-25 mL (44-50 mmol).

  • Stir the resulting thick white slurry at 0 °C for 1 hour.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether (3 x 30 mL).

  • Dry the product under high vacuum for at least 12 hours. The result is 3-(4-Methylphenoxy)benzylamine hydrochloride as a white to off-white crystalline solid.[6]

Expected Yield: 85-95% from the crude amine.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 205-210 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ 8.65 (br s, 3H, NH₃⁺), 7.40-7.25 (m, 3H, Ar-H), 7.15-7.00 (m, 3H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.05 (q, J=5.2 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ 156.5, 153.8, 138.2, 133.4, 130.5, 130.3, 121.2, 119.5, 118.6, 116.9, 42.5, 20.2.
Purity (HPLC) ≥98%

Troubleshooting and Key Insights

  • Low Yield in Step 1: Ensure all reagents and solvents are completely anhydrous. The presence of water will consume the base and hinder the formation of the reactive phenoxide. Confirm that the K₂CO₃ was thoroughly dried before use.

  • Incomplete Reduction in Step 2: If the nitrile is still present after reflux, an insufficient amount of LAH may have been used. LAH can be partially deactivated by atmospheric moisture. Ensure all glassware is perfectly dry and the reaction is run under a strict inert atmosphere. An additional portion of LAH can be carefully added if needed.

  • Product Oiling Out During Salt Formation: If the hydrochloride salt does not precipitate as a solid, the amine may be impure, or the solvent may not be sufficiently non-polar or anhydrous. Ensure the diethyl ether is anhydrous. Trituration with a small amount of hexanes can sometimes induce crystallization.

Conclusion

This application note details a reliable and scalable three-step synthesis for 3-(4-Methylphenoxy)benzylamine hydrochloride. By following this protocol, which includes mechanistic insights and troubleshooting advice, researchers can confidently produce this valuable synthetic intermediate with high yield and purity. The methods described utilize standard organic chemistry techniques and underscore the importance of anhydrous conditions and careful handling of reactive reagents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Available at: [Link]

  • Fukuyama, T., Janson, P. G., & Ryder, T. R. (2002). 2-Nitrobenzenesulfonamides: A Versatile Platform for the Synthesis of Secondary Amines and Related Compounds. Organic Syntheses, 79, 194. Available at: [Link]

  • Surib, N. A., & Hashim, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23841. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. Available at: [Link]

Sources

Application Note: HPLC Analysis of 3-(4-Methylphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating RP-HPLC method for the quantification and purity analysis of 3-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 154108-16-4).[1] This compound is a critical intermediate in the synthesis of pyrethroid agrochemicals and specific kinase inhibitors.

The primary analytical challenge addressed here is the chromatographic behavior of the primary amine , which is prone to severe peak tailing due to silanol interactions on silica-based columns.[1] This protocol utilizes a low-pH phosphate buffer system with high-carbon-load C18 stationary phases to suppress silanol ionization, ensuring sharp peak shapes (


) and high resolution from potential degradation products (e.g., aldehydes formed via oxidation).[1]

Physicochemical Context & Method Strategy

The Molecule[1]
  • Compound: 3-(4-Methylphenoxy)benzylamine hydrochloride[1][2][3][4]

  • Structure: A benzylamine core linked to a 4-methylphenoxy moiety.[1][3][4]

  • Salt Form: The hydrochloride salt improves water solubility, but in the mobile phase, the equilibrium is dictated by the buffer pH.

  • pKa: The benzylic amine typically has a pKa

    
     9.0–9.[1]5. At neutral pH, it is cationic; at high pH, it is neutral.
    
The Analytical Challenge: Amine Tailing

Primary amines interact strongly with residual silanol groups (


) on the silica support of HPLC columns. These interactions act as secondary retention mechanisms, causing peak tailing and variable retention times.

Strategic Solution:

  • Low pH (2.5 – 3.0): Protonates surface silanols (

    
    ), preventing the cation-exchange mechanism with the protonated amine (
    
    
    
    ).[1]
  • End-Capping: Use of a "base-deactivated" C18 column with exhaustive end-capping.

  • Mobile Phase Additive: If tailing persists, Triethylamine (TEA) can be added as a sacrificial base, though modern columns rarely require this.

Method Development Workflow

MethodDev Step1 Solubility Check (Water/ACN 50:50) Step2 Column Screening (C18 vs. Phenyl-Hexyl) Step1->Step2 Step3 pH Optimization (Target pH 2.5) Step2->Step3 Step4 Gradient Optimization (Resolution > 2.0) Step3->Step4 Step5 Final Validation (ICH Q2(R1)) Step4->Step5

Caption: Logical workflow for developing the amine-specific HPLC method.

Detailed Experimental Protocol

Equipment & Reagents[1][6][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with DAD/PDA detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    ) or Waters XBridge BEH C18.
    
    • Why: High surface area and double end-capping minimize silanol activity.[1]

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q / 18.2 M

      
      ).[1]
      
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 2.5 (adj.[1] with

)
Low pH suppresses silanol ionization (



).[1]
Mobile Phase B Acetonitrile (100%)Sharpens peaks for aromatic compounds better than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CImproves mass transfer and peak symmetry.
Detection UV @ 220 nm (primary), 265 nm (secondary)220 nm detects the benzene ring/amine; 265 nm is specific to the phenoxy system.
Injection Volume 10

Prevents column overload.
Run Time 20 MinutesSufficient for impurity elution.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Isocratic Hold
2.08515End Hold / Start Gradient
12.02080Elute Hydrophobic Impurities
15.02080Wash
15.18515Re-equilibration
20.08515End of Run
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Note: Do not use pure acetonitrile as the diluent for the HCl salt, as it may cause precipitation or peak splitting due to solvent mismatch.

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL diluent, sonicate for 5 mins, and make up to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with diluent.

  • Sample Prep: Accurately weigh 25 mg of sample (intermediate/raw material) and prepare as per Stock Standard.

Method Validation (ICH Q2(R1))

This method must be validated to ensure reliability. The following acceptance criteria are derived from ICH guidelines.

System Suitability Parameters (SST)

Inject the Working Standard 6 times.

ParameterAcceptance Criteria
Retention Time (RT) 6.0 – 8.0 min (RSD

1.0%)
Peak Area Precision RSD

1.0%
Tailing Factor (

)

1.5 (Critical for amines)
Theoretical Plates (N)

5000
Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Oxidation: 3%

    
     for 2 hours.[1] (Expect degradation to 3-(4-methylphenoxy)benzaldehyde).[1]
    
  • Acid/Base: 0.1N HCl / 0.1N NaOH for 4 hours.

  • Requirement: Peak purity angle < Purity threshold (using PDA detector).

Linearity & Range
  • Range: 50% to 150% of target concentration (0.05 – 0.15 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Spike placebo or solvent with known amounts of API at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting & Critical Insights

The "Ghost Peak" Phenomenon

Benzylamines are reactive. If you observe a small peak appearing before the main peak over time, it is likely the carbonate salt formed by absorbing atmospheric


, or an imine  formed by reaction with trace aldehydes in low-quality acetonitrile.[1]
  • Fix: Use fresh high-purity solvents and keep autosampler temperature at 15°C.

Persistent Tailing

If


 despite using pH 2.5 buffer:
  • Check Column Age: Void formation at the column head often affects amines first.

  • Add Ion Pair Reagent: Add 5 mM Sodium Hexanesulfonate to Mobile Phase A. This masks the charge but requires longer equilibration.

Troubleshooting Logic Diagram

Troubleshooting Start Problem: Poor Peak Shape CheckPH Is Buffer pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 CheckPH->AdjustPH No CheckCol Is Column Base-Deactivated? CheckPH->CheckCol Yes ChangeCol Switch to XBridge/Eclipse Plus CheckCol->ChangeCol No AddTEA Add 0.1% TEA to Mobile Phase CheckCol->AddTEA Yes

Caption: Decision tree for resolving amine tailing issues.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

  • U.S. Food and Drug Administration (FDA). (2021).[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Sielc Technologies. Separation of Phenoxybenzamine on Newcrom R1 HPLC column. (Analogous chemistry reference). Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][7] Journal of Chromatography A. (Authoritative text on amine analysis).

Sources

methodology for high-throughput screening of benzylamine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Synthesis of Benzylamine Libraries

Abstract & Strategic Rationale

Benzylamines represent a "privileged scaffold" in medicinal chemistry, serving as critical pharmacophores in GPCR ligands, protease inhibitors (e.g., Thrombin, Factor D), and amine oxidase modulators. However, their utility is often bottlenecked by the efficiency of library generation and the susceptibility of primary amines to oxidative interference in fluorescence-based assays.

This guide details a self-validating workflow for the high-throughput parallel synthesis of diverse benzylamine libraries and their subsequent screening against amine oxidase targets (specifically MAO-B/SSAO). We utilize a "one-pot" reductive amination protocol optimized for 96-well formats, coupled with a fluorometric screening cascade designed to eliminate false positives caused by aggregation or quenching.

Phase I: High-Throughput Parallel Synthesis

Objective: Rapid generation of 96 unique benzylamine analogs using in situ reductive amination. Mechanism: Condensation of diverse benzaldehydes with primary amines, followed by selective reduction using Sodium Triacetoxyborohydride (STAB).

Why STAB? (Causality & Expertise)

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (


).
  • Safety: STAB avoids the generation of toxic cyanide byproducts.

  • Selectivity: STAB is mild. It reduces the iminium ion (formed upon amine-aldehyde condensation) much faster than it reduces the aldehyde itself. This prevents the formation of benzyl alcohol side-products, ensuring high purity without chromatographic purification—a critical requirement for HTS.

Synthesis Protocol (96-Well Format)

Reagents:

  • Scaffold: 8 diverse substituted benzaldehydes (Rows A-H).

  • Reagent: 12 diverse primary amines (Cols 1-12).

  • Reducing Agent: STAB (0.1 M in DCE).

  • Scavenger Resin: Polymer-supported Isocyanate (to remove excess amine).

Step-by-Step Workflow:

  • Arraying: In a deep-well polypropylene plate, dispense 50 µL of aldehyde solution (0.2 M in DCE) into rows A-H.

  • Condensation: Add 50 µL of amine solution (0.2 M in DCE) to columns 1-12.

    • Critical Step: Add 10 µL of Trimethyl Orthoformate (TMOF) to each well. TMOF acts as a water scavenger, driving the equilibrium toward imine formation.

  • Incubation: Seal and shake at room temperature (RT) for 2 hours.

  • Reduction: Add 100 µL of STAB suspension (0.25 M in DCE). Reseal and shake for 16 hours.

  • Quenching & Scavenging: Add 50 mg of PS-Isocyanate resin to each well. Shake for 4 hours.

    • Why? The resin reacts with unreacted primary amines, immobilizing them. The product (secondary benzylamine) and unreacted aldehydes remain in solution.

  • Filtration: Filter the supernatant into a receiver plate. Evaporate solvent (SpeedVac) and reconstitute in 100% DMSO to a final concentration of 10 mM.

Synthesis Logic Diagram

SynthesisWorkflow Aldehyde Benzaldehyde (0.2M) Imine Imine Intermediate Aldehyde->Imine + TMOF (Dehydration) Amine Primary Amine (0.2M) Amine->Imine Reduction Reduction (STAB) Imine->Reduction Selective Hydride Transfer Scavenging Resin Scavenging (PS-Isocyanate) Reduction->Scavenging Remove Excess Amine FinalLib Benzylamine Library (DMSO) Scavenging->FinalLib Filtration

Caption: One-pot reductive amination workflow utilizing TMOF for dehydration and PS-Isocyanate for purification.

Phase II: Fluorometric Screening Assay

Objective: Screen the library against Monoamine Oxidase B (MAO-B) to identify inhibitors. Method: Amplex Red® coupled assay.[1]

Assay Principle

Direct detection of benzylamine oxidation is difficult. We use a coupled system:

  • Primary Rxn: MAO-B oxidizes the substrate (Benzylamine analog), generating

    
    .
    
  • Reporter Rxn: Horseradish Peroxidase (HRP) uses

    
     to oxidize non-fluorescent Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin .[2]
    
Screening Protocol

Materials:

  • Enzyme: Recombinant Human MAO-B (1 U/mL).

  • Substrate: Tyramine (Control) or Library Compounds.

  • Detection: Amplex Red Reagent (50 µM final), HRP (1 U/mL).[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

Procedure:

  • Library Transfer: Acoustic dispense 50 nL of library compounds (10 mM DMSO stock) into black 384-well plates (Final assay conc: 10 µM).

  • Enzyme Addition: Dispense 25 µL of MAO-B solution (0.5 U/mL). Incubate 15 min at RT.

    • Note: This pre-incubation allows inhibitors to bind the active site before substrate competition begins.

  • Substrate/Detection Mix: Dispense 25 µL of Master Mix containing:

    • Tyramine (20 µM -

      
       concentration)
      
    • Amplex Red (100 µM)

    • HRP (2 U/mL)

  • Kinetic Read: Immediately read fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.

Phase III: Data Analysis & Validation (E-E-A-T)

Statistical Validation (Z-Factor)

Before accepting any HTS run, calculate the Z-factor (Z') using the high (DMSO only) and low (Standard Inhibitor, e.g., Selegiline) controls.



  • 
    : Standard deviation of positive/negative controls.[3]
    
  • 
    : Mean of positive/negative controls.
    
  • Pass Criteria:

    
    . If 
    
    
    
    , the plate is rejected due to high noise or insufficient signal window [1].
Hit Triage & False Positive Elimination

Benzylamines can act as PAINS (Pan-Assay Interference Compounds) via aggregation or fluorescence quenching.

Artifact TypeMechanismValidation Step
Quencher Compound absorbs light at 530/590 nm, mimicking inhibition.Counter-Screen: Add Resorufin directly to compound. If signal drops, it's a quencher.
Aggregator Compound forms colloids that sequester enzyme.Detergent Test: Re-run assay with 0.01% Triton X-100. Aggregators lose potency; true inhibitors do not.
Redox Active Compound generates

spontaneously (cycling).
No-Enzyme Control: Run assay without MAO-B. Signal increase = Redox cycler.
Screening Logic Diagram

ScreeningCascade Primary Primary Screen (Single Point 10µM) ZCheck Z-Factor Check (> 0.5?) Primary->ZCheck HitSel Hit Selection (>50% Inhibition) ZCheck->HitSel Pass Fail Reject Plate/Hit ZCheck->Fail Fail Counter Counter Screen (Resorufin Quench) HitSel->Counter DoseResp Dose Response (IC50 Determination) Counter->DoseResp No Quenching Counter->Fail Quencher Detected

Caption: HTS decision tree ensuring statistical robustness (Z') and elimination of optical artifacts.

References

  • Assay Guidance Manual. HTS Assay Validation. National Center for Advancing Translational Sciences (NCATS).[4] Available at: [Link]

  • Vulpetti, A., et al. (2018).[5] Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters.[5][6] Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Journal of Organic Chemistry. (Standard Protocol Reference).

Sources

Troubleshooting & Optimization

troubleshooting low solubility of benzylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylamine Hydrochloride Solubility & Purification Subject: Troubleshooting Solubility, Oiling Out, and Crystallization Issues Ticket ID: BZ-HCl-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. I understand the frustration of dealing with Benzylamine Hydrochloride (BnNH₂·HCl). While theoretically a simple salt, in practice, it frequently presents two opposing problems: it is either stubbornly insoluble in organic workups or, conversely, refuses to crystallize, separating as a stubborn "oil" that defies filtration.[1]

This guide moves beyond basic textbook definitions. We will analyze the thermodynamic drivers of these failures—specifically lattice energy, the common ion effect, and pH-dependent speciation—to provide you with a self-validating troubleshooting protocol.

Part 1: Diagnostic Workflow

Before adjusting your solvent system, determine the root cause of your solubility issue using the logic flow below.

TroubleshootingFlow Start START: Describe the Issue Issue1 Solids won't dissolve (Low Solubility) Start->Issue1 Issue2 Product is an Oil (Oiling Out) Start->Issue2 Issue3 Precipitates too fast/dirty Start->Issue3 CheckSolvent Check Solvent Polarity Issue1->CheckSolvent CheckPH Check pH vs pKa (9.3) Issue2->CheckPH CheckIon Check Chloride Conc. Issue3->CheckIon Action1 Switch to High Dielectric (Water/MeOH) CheckSolvent->Action1 Non-polar solvent used Action2 Salt Re-formation (Add HCl) CheckPH->Action2 pH > 9 (Free Base) Action3 Recrystallization (EtOH + Et2O) CheckPH->Action3 pH < 7 (Impure Salt) Action4 Reduce [Cl-] or Heat CheckIon->Action4 Excess HCl used

Figure 1: Diagnostic logic tree for identifying the root cause of benzylamine HCl solubility failures.

Part 2: Technical Deep Dive (Q&A)

Q1: Why is my Benzylamine HCl insoluble in Dichloromethane (DCM) or Ether? I thought amines were organic soluble.

The Science: You are fighting Lattice Energy . Benzylamine (free base) is an organic liquid soluble in DCM. However, once you form the hydrochloride salt, you create an ionic crystal lattice held together by strong electrostatic forces.

  • Mechanism: To dissolve the salt, the solvent must overcome this lattice energy (

    
    ). Non-polar or weakly polar solvents (DCM, Et₂O, Hexane) have low dielectric constants and cannot stabilize the dissociated ions (
    
    
    
    and
    
    
    ).
  • The Fix: You must use a solvent with a high dielectric constant or a "protic" solvent that can hydrogen bond with the chloride ion.

Solubility Matrix for Benzylamine HCl:

SolventSolubilityRole in Protocol
Water Very High (~500 g/L)Dissolution / Aqueous Workup [1]
Ethanol/Methanol High/ModeratePrimary solvent for Recrystallization
DCM / Chloroform Low/NegligibleExtraction of impurities (washing the solid)
Diethyl Ether InsolubleAnti-solvent (induces precipitation)
Ethyl Acetate Very LowAnti-solvent
Q2: My product "oiled out" instead of crystallizing. How do I fix this?

The Science: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This happens for two reasons:

  • Impurity-Driven Melting Point Depression: Impurities lower the melting point of your salt below the boiling point of your solvent. You are essentially seeing molten salt droplets suspended in solvent.

  • pH Mismatch (The "Hidden" Liquid): The pKa of benzylamine is 9.33 [2].[2] If your solution pH is near or above 9, you do not have the salt; you have the free base, which is a liquid oil.

Corrective Protocol (The "Seeding" Method):

  • Check pH: Dissolve a small aliquot in water. If pH > 7, add conc. HCl dropwise until acidic.

  • Re-dissolve: Use hot Ethanol (minimum volume).

  • Cool Slowly: Rapid cooling traps impurities, causing oiling.[1] Wrap the flask in a towel to cool slowly to room temperature.

  • Scratch/Seed: If oil droplets form, reheat slightly to dissolve them, add a seed crystal of pure benzylamine HCl, and let it stand undisturbed. The seed provides a template for the lattice, bypassing the oil phase [3].

Q3: I added HCl to precipitate the salt, but the yield is lower than expected or the precipitate is "gummy."

The Science: You are likely experiencing the Common Ion Effect aggressively. The solubility equilibrium is defined by


.
According to Le Chatelier’s principle, adding excess 

(from HCl) drives the equilibrium to the left (solid).[3]
  • The Trap: Adding too much conc. HCl introduces water (conc. HCl is 63% water). While the

    
     drives precipitation, the extra water increases solubility, creating a "gummy" hydrated mess.
    

The Fix:

  • Use HCl Gas or HCl in Dioxane/Ether: This introduces the common ion (

    
    ) without adding water, forcing a clean, dry precipitate.
    
  • Control the Rate: Add HCl slowly. Rapid precipitation traps solvent inclusions, leading to the gum texture.

Part 3: Validated Experimental Protocols

Protocol A: Recrystallization (The "Layering" Technique)

Best for: Purifying oiled-out or impure salts.

  • Dissolution: Place 5g of crude Benzylamine HCl in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating (approx. 60-70°C) until just dissolved. Do not add excess solvent.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a pre-warmed funnel.

  • The Anti-Solvent Layer: Tilt the flask and gently pour Diethyl Ether (approx. 2x the volume of ethanol) down the side. Do not mix yet.

  • Diffusion: Cover with parafilm (poke a small hole). Let it stand. The ether will slowly diffuse into the ethanol, increasing the polarity stress and growing high-quality crystals over 12-24 hours.

  • Collection: Filter the white needles/plates and wash with cold ether.

Protocol B: Converting Free Base to Salt (Anhydrous)

Best for: Synthesis final step to avoid hygroscopic gums.

  • Dissolve Benzylamine (free base liquid) in Diethyl Ether (10 mL per gram).

  • Chill to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If it oils out here, your ether is likely wet. Dry the ether layer with

    
    before adding the acid.
    

Part 4: Mechanism of Action (Visualized)

Understanding the competition between Solvation Energy and Lattice Energy is crucial for solvent selection.

SolubilityMechanism Salt Solid Benzylamine HCl (Lattice Energy High) Interaction Solvent-Ion Interaction (Solvation Energy) Salt->Interaction Requires Energy to Break Solvent Solvent Molecules (Dipoles) Solvent->Interaction Supplies Energy Result Dissolution Interaction->Result If Solvation > Lattice (Water, EtOH) NoResult Precipitation / Intact Solid Interaction->NoResult If Solvation < Lattice (Ether, DCM)

Figure 2: Thermodynamic competition determining solubility. Successful dissolution requires solvation energy (solvent-ion attraction) to exceed the lattice energy holding the crystal together.

References

  • PubChem. (n.d.). Benzylamine Hydrochloride Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). Benzylamine (CID 7504) - pKa and Chemical Properties. PubChem.[4][5] Retrieved February 12, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Stability Optimization for 3-(4-Methylphenoxy)benzylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-MPBA-STAB-001 Compound: 3-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 3287-99-8) Classification: Primary Amine / Ether / Hydrochloride Salt

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 3-(4-Methylphenoxy)benzylamine hydrochloride . While the hydrochloride salt form provides initial solid-state stability, this molecule possesses specific structural vulnerabilities in solution—primarily benzylic oxidation , pH-dependent precipitation , and surface adsorption .

This guide provides actionable, mechanistic troubleshooting to ensure the integrity of your stock solutions and experimental data.

Module 1: Preventing Oxidation & Discoloration

Symptom: Your clear solution turns yellow or amber over time (24–48 hours). Diagnosis: Oxidative Deamination / Imine Formation.

The Mechanism (Why this happens)

The benzylic position (the carbon attached to the nitrogen and the aromatic ring) is chemically "soft." In the presence of dissolved oxygen and light, it undergoes a radical-mediated oxidation.

  • Initiation: A hydrogen atom is abstracted from the benzylic carbon, forming a radical stabilized by the aromatic ring.

  • Propagation: This radical reacts with

    
     to form a peroxide, which eventually degrades into an imine (yellow color) and releases ammonia and the corresponding aldehyde (3-(4-methylphenoxy)benzaldehyde).
    
  • Acceleration: This process is faster at neutral/basic pH where the amine is unprotonated (free base).

Troubleshooting Protocol: The "Oxygen-Free" System

To prevent this, you must remove dissolved oxygen and maintain the amine in its protonated (salt) form.

Step-by-Step Degassing Protocol:

  • Solvent Preparation: Do not use fresh solvent directly from the bottle.

  • Sparging: Place a glass frit bubbler into your solvent (Water/Buffer/DMSO). Connect to high-purity Nitrogen (

    
    ) or Argon. Bubble gas vigorously for 15 minutes per 100 mL of solvent.
    
  • Dissolution: Add the solute after sparging while maintaining a blanket of inert gas over the liquid surface.

  • Storage: Seal the container under inert gas. For long-term storage, use a septum-capped vial and purge the headspace.

Visualization: Stability Decision Tree

StabilityTree Start Issue: Solution Instability CheckColor Is the solution turning yellow? Start->CheckColor Oxidation Diagnosis: Benzylic Oxidation CheckColor->Oxidation Yes CheckConc Is concentration dropping (No color change)? CheckColor->CheckConc No ActionOx Action: Sparge with N2/Ar Store at pH < 5 Oxidation->ActionOx Adsorption Diagnosis: Surface Adsorption (Glass Binding) CheckConc->Adsorption Yes CheckPrecip Is there visible precipitate? CheckConc->CheckPrecip No ActionAds Action: Switch to PP/PTFE or Silanized Glass Adsorption->ActionAds pHShift Diagnosis: pH Shift > pKa (Free Base Crash) CheckPrecip->pHShift Yes ActionpH Action: Acidify (HCl) or Buffer (Citrate) pHShift->ActionpH

Figure 1: Diagnostic flowchart for identifying the root cause of instability based on visual and analytical symptoms.

Module 2: pH Management & Solubility

Symptom: The solution becomes cloudy upon dilution into assay buffer, or crystals form during storage. Diagnosis: Conversion to Free Base (Precipitation).

The Mechanism

Your compound is a hydrochloride salt . It is highly soluble in water because it is ionic (


).
However, the pKa of the benzylamine group is approximately 9.3 .
  • pH < 7: The molecule is protonated (

    
    ). It is charged, soluble, and resistant to oxidation.
    
  • pH > 8: The molecule deprotonates to the free base (

    
    ). It loses its charge, becomes hydrophobic (lipophilic), and precipitates out of aqueous solution.
    

Critical Threshold: Do not allow the pH of your stock or working solution to rise above 6.0 for extended periods.

Data: Solubility vs. pH Profile (Estimated)
pH EnvironmentSpecies DominanceSolubility StatusStability Risk
pH 1.0 - 4.0 99.9% Protonated (

)
High (>50 mg/mL)Low (Best for storage)
pH 7.4 (PBS) ~98% ProtonatedModerateMedium (Risk of oxidation)
pH 9.0 ~50% Free BaseLow (Cloudy/Precipitate)High (Precipitation & Oxidation)
pH 10+ >90% Free BaseInsoluble (Oily droplets)Critical Failure
Buffer Recommendation Protocol

Avoid unbuffered water (which absorbs


 and fluctuates). Use these specific buffers for dilution:
  • Storage Buffer (pH 4.0): 10 mM Sodium Citrate. This keeps the amine "locked" in its protonated state.

  • Assay Buffer (pH 7.4): If you must work at physiological pH, prepare the solution immediately before use. Do not store the compound at pH 7.4 overnight.

Module 3: Surface Adsorption ("The Disappearing Compound")

Symptom: LC-MS shows low recovery (e.g., 50% of expected concentration) despite no degradation peaks. Diagnosis: Adsorption to Container Walls.[1]

The Mechanism

Primary amines are cationic (positively charged) at neutral/acidic pH. Standard laboratory glass contains silanol groups (


)  on the surface, which are negatively charged.
  • Interaction: The positively charged amine binds electrostatically to the negatively charged glass. At low concentrations (< 1 µM), you can lose nearly 100% of your compound to the container walls.

Container Compatibility Guide
MaterialRatingNotes
Borosilicate Glass (Untreated) Avoid High binding capacity for amines.
Polystyrene (PS) ⚠️ Caution Hydrophobic binding possible if pH is high.
Polypropylene (PP) Recommended Low binding; standard for Eppendorf tubes/plates.
Silanized Glass Excellent Surface treated to cover silanol groups.
PTFE (Teflon) Excellent Chemically inert and non-stick.
Visualization: Adsorption & Prevention Workflow

AdsorptionFlow cluster_0 Problem: Glass Binding cluster_1 Solution: Material Switch Glass Glass Surface (Si-O-) Drug Drug (R-NH3+) Glass->Drug Electrostatic Binding Plastic Polypropylene Container Drug2 Drug (Free in Solution) Plastic->Drug2 No Interaction

Figure 2: Mechanism of amine loss via electrostatic binding to glass silanols vs. inert polypropylene.

Frequently Asked Questions (FAQ)

Q: Can I dissolve the powder in DMSO? A: Yes. The hydrochloride salt is soluble in DMSO. However, DMSO is hygroscopic (absorbs water). Ensure your DMSO is "Dry" or "Anhydrous" grade. Water absorption can lead to hydrolysis of the ether linkage over very long periods, though oxidation is the primary concern.

Q: I need to filter sterilize my solution. Which filter should I use? A: Use PVDF or PES membranes. Avoid Nylon filters for dilute amine solutions, as Nylon possesses amine and carboxyl groups that can interact with your compound, leading to adsorption loss.

Q: How should I store the solid powder? A: Store at -20°C , desiccated, and protected from light. The solid hydrochloride salt is stable, but moisture uptake can cause clumping and accelerate degradation.

References

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] European Medicines Agency.[4]

  • PubChem. (n.d.).[5] Benzylamine hydrochloride (Compound Summary).[5] National Library of Medicine.

  • Yahya, A. M., McElnay, J. C., & D'Arcy, P. F. (1988).[6] Drug sorption to glass and plastics.[1][6][7] Drug Metabolism and Drug Interactions, 6(1), 1–45.[6]

  • Serajuddin, A. T. (2007).[8] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Grounding for pH-dependent solubility of amine salts).

Sources

Navigating the Nuances of Quantitative HPLC: A Technical Support Center for Method Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to refining your quantitative analysis by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the common, and often frustrating, challenges that can arise during HPLC method development and routine analysis. Here, we move beyond simple problem-and-solution lists to delve into the fundamental causes of these issues, providing you with the scientific understanding to not only fix a current problem but also to prevent future occurrences.

Our approach is rooted in the principles of scientific integrity and practical, field-proven experience. Every recommendation is designed to be a self-validating step towards a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

This section addresses some of the most common and straightforward questions encountered in HPLC analysis.

Q1: My baseline is drifting upwards during a gradient run. What is the likely cause?

An upward drifting baseline in a gradient run is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.[1][2] For instance, if your mobile phase 'A' has a higher UV absorbance than mobile phase 'B', the baseline will drift upwards as the concentration of 'A' decreases throughout the gradient. To resolve this, try to match the UV absorbance of your mobile phases by adding a small amount of the UV-absorbing component from 'A' to 'B'.[2]

Q2: Why are my retention times suddenly shifting to be earlier than expected?

A sudden decrease in retention times for all peaks can often be attributed to an increase in the flow rate.[3][4] This could be due to a setting error or a pump malfunction. Another common cause is a change in mobile phase composition, specifically an unintended increase in the proportion of the stronger, organic solvent.[5] Temperature fluctuations can also lead to retention time shifts; an increase in column temperature will decrease mobile phase viscosity and generally lead to shorter retention times.[6][7][8]

Q3: What is the primary cause of peak fronting?

Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overloading.[9][10] This occurs when the concentration of the sample injected is too high for the column's capacity. To address this, simply dilute your sample or inject a smaller volume.[11]

Q4: How often should I prepare fresh mobile phase?

It is best practice to prepare aqueous mobile phases fresh daily to prevent microbial growth, which can cause baseline noise and column contamination. If you must store aqueous buffers, they should be refrigerated and can be stabilized by adding a small amount of an organic solvent (e.g., 20% methanol) or a bacteriostatic agent like sodium azide (around 100 ppm).

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving more complex issues.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is one of the most frequent challenges in HPLC, characterized by an asymmetrical peak with a drawn-out tail. This can significantly impact the accuracy of peak integration and, consequently, the quantitative results.

What is the scientific reason for peak tailing?

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase. In reversed-phase chromatography, the primary interaction is hydrophobic. However, residual silanol groups on the silica-based stationary phase can have a strong ionic or polar interaction with basic or polar analytes, causing them to be retained longer than the bulk of the analyte molecules and thus creating a tail.[9][12]

Troubleshooting Workflow for Peak Tailing:

Here is a systematic approach to identifying and resolving the cause of peak tailing:

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks check_column_void Check for column void or contamination check_all_peaks->check_column_void Yes check_analyte_properties Are affected analytes basic? check_all_peaks->check_analyte_properties No all_peaks_path Yes solution_column_void Replace column or guard column check_column_void->solution_column_void some_peaks_path No adjust_mobile_phase Adjust Mobile Phase pH check_analyte_properties->adjust_mobile_phase Yes check_sample_solvent Check Sample Solvent check_analyte_properties->check_sample_solvent No basic_analytes_path Yes add_competitor Add a competing base (e.g., TEA) adjust_mobile_phase->add_competitor non_basic_path No solution_sample_solvent Dissolve sample in mobile phase check_sample_solvent->solution_sample_solvent

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Tailing of Basic Analytes

  • Initial Assessment: Prepare your mobile phase as usual and inject your standard. Observe the peak shape and tailing factor.

  • pH Adjustment: Prepare a series of mobile phases with slightly different pH values. For basic analytes, lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will protonate the analyte, reducing its interaction with the negatively charged silanol groups.[5]

  • Systematic Evaluation: Inject your standard with each of the prepared mobile phases, ensuring the column is properly equilibrated between each run.

  • Data Analysis: Compare the chromatograms and tailing factors for each mobile phase composition. Select the pH that provides the most symmetrical peak shape without compromising the retention and resolution of other components in your sample.

Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Analyte

Mobile Phase pHTailing FactorResolution (from preceding peak)
6.82.51.8
4.51.82.1
3.0 (0.1% FA)1.22.5
2.5 (0.1% TFA)1.12.6
Guide 2: Managing Retention Time Drift

Consistent retention times are fundamental for accurate peak identification and quantification. Drift or sudden shifts in retention time can indicate a problem with the HPLC system or the method itself.

What are the primary drivers of retention time instability?

Retention time is influenced by the flow rate of the mobile phase, the composition of the mobile phase, and the column temperature.[3][13] Any variation in these parameters will lead to changes in retention time. Leaks in the system can also cause a decrease in flow rate, leading to longer retention times.[4]

Troubleshooting Workflow for Retention Time Drift:

RetentionTime_Troubleshooting start Retention Time Drift Observed check_all_peaks Is the drift consistent for all peaks? start->check_all_peaks check_flow_rate Check Flow Rate & System for Leaks check_all_peaks->check_flow_rate Yes check_mobile_phase Check Mobile Phase Preparation check_all_peaks->check_mobile_phase No consistent_drift_path Yes check_temp_control Verify Column Temperature Control check_flow_rate->check_temp_control inconsistent_drift_path No check_column_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_column_equilibration

Caption: A workflow for diagnosing the cause of retention time drift.

Experimental Protocol: Verifying Flow Rate Accuracy

  • Preparation: Disconnect the column from the system and replace it with a piece of tubing.

  • Measurement: Set the pump to a typical flow rate (e.g., 1.0 mL/min). Collect the mobile phase in a 10 mL graduated cylinder for a precise duration (e.g., 5 minutes).

  • Calculation: Calculate the actual flow rate and compare it to the setpoint. A significant deviation indicates a problem with the pump, such as worn seals or faulty check valves.[14]

Guide 3: Troubleshooting Baseline Noise

A noisy baseline can obscure small peaks and make accurate integration challenging, ultimately affecting the limit of detection and quantification.

What are the common sources of baseline noise?

Baseline noise can originate from several sources, including the detector, the pump, and the mobile phase itself.[14][15] Air bubbles in the system, contaminated mobile phase, or a deteriorating detector lamp are frequent culprits.[16]

Troubleshooting Workflow for Baseline Noise:

BaselineNoise_Troubleshooting start Baseline Noise Observed check_pump Isolate Pump start->check_pump check_detector Isolate Detector start->check_detector check_mobile_phase Check Mobile Phase start->check_mobile_phase solution_pump Service Pump (seals, check valves) check_pump->solution_pump Noise persists with pump on solution_detector Clean flow cell, check lamp check_detector->solution_detector Noise present with no flow solution_mobile_phase Prepare fresh, degassed mobile phase check_mobile_phase->solution_mobile_phase Noise appears with specific mobile phase

Caption: A systematic approach to isolating the source of baseline noise.

Experimental Protocol: Isolating the Source of Noise

  • Pump Isolation: Stop the flow and observe the baseline. If the noise disappears, the source is likely the pump or the mobile phase. If the noise persists, the problem is likely with the detector electronics.

  • Mobile Phase Check: If the noise is pump-related, prepare a fresh, filtered, and degassed mobile phase. If the noise is still present, the issue is likely with the pump's mechanical components.

  • Detector Check: If the noise is present with no flow, check the detector lamp's energy and usage hours. Cleaning the flow cell may also be necessary.[14]

Method Validation and System Suitability

A well-refined method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[17] The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide detailed guidelines for method validation.[18][19]

System Suitability Testing (SST) is performed before each analytical run to ensure the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing Factor: Typically should be ≤ 2.

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): The degree of separation between two peaks, ideally ≥ 2.

  • Relative Standard Deviation (RSD) of replicate injections: Usually required to be ≤ 2%.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • Patsnap Eureka. How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • BioPharma International. Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • Lab-Training. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • BioPharm International. FDA Issues Guidance on Analytics and Method Validation. [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • SCIEX. How does increasing column temperature affect LC methods?. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Restek. LC Troubleshooting—Retention Time Shift. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]

  • PharmaTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC International. The LCGC Blog: Retention Shifts in HPLC. [Link]

  • Crawford Scientific. Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Chromatography Forum. Calibration Curve Problem. [Link]

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]

  • LCGC International. Calibration Problems — A Case Study. [Link]

  • ResearchGate. The Theory of HPLC Quantitative and Qualitative HPLC. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

Sources

optimizing buffer conditions for biological assays with amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buffer Conditions for Biological Assays with Amine Compounds

Introduction

Welcome to the Assay Development Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your amine-containing compound (drug candidate, biogenic amine, or probe) is behaving inconsistently. It might be precipitating, failing to conjugate, or disappearing from solution entirely.

Amine groups (


) are chemically versatile but finicky. They function as nucleophiles, weak bases, and cationic charge centers depending on the pH. This guide bypasses generic advice to focus on the causality  of these behaviors and provides self-validating protocols to fix them.

Category 1: Chemical Compatibility & Conjugation

Issue: "My NHS-ester labeling reaction failed or has very low efficiency."

The Mechanism: NHS-esters are designed to react with primary amines (lysine residues) on your target protein.[1] However, if your buffer contains primary amines (e.g., Tris , Glycine ), these buffer molecules act as "decoy" nucleophiles. Because buffer molecules vastly outnumber your target protein, they will consume the NHS-ester reagent before it ever reaches your protein.

Troubleshooting Protocol:

Buffer SystemCompatibilityReasonAction
Tris / Glycine 🔴 Incompatible Contains primary amines; outcompetes target.[2][3]STOP. Dialyze into PBS or HEPES immediately.
PBS 🟢 Compatible No amines.[4] Physiological pH.[4]Ideal for most reactions at pH 7.2–7.5.
HEPES 🟡 Conditional Contains tertiary amines; generally non-reactive with NHS but can interfere with specific copper assays.Good alternative if phosphate is problematic.
Borate 🟢 Compatible High buffering capacity at alkaline pH (8.5).Excellent for increasing nucleophilicity of lysines.

Self-Validating Step (The "Quench Test"): To confirm if your buffer is the culprit, run a mock reaction:

  • Mix your NHS-dye with the suspect buffer.

  • Wait 15 minutes.

  • Add a known amine target (e.g., a peptide).

  • Result: If the dye fails to label the peptide, the buffer has already "killed" the reactive group.

Category 2: Solubility & pH Optimization

Issue: "My compound precipitates upon dilution into the assay buffer."

The Mechanism: This is a pKa issue governed by the Henderson-Hasselbalch equation.[5] Most amine drugs are weak bases with a pKa between 8 and 10.

  • At pH < pKa: The amine is protonated (

    
    ), charged, and water-soluble.
    
  • At pH > pKa: The amine is deprotonated (

    
    ), neutral, and lipophilic (insoluble).
    

The Trap: Researchers often dissolve the drug in DMSO (highly soluble) and dilute it into a pH 7.4 buffer. If the drug's intrinsic solubility is low, the neutral fraction formed at pH 7.4 will crash out.

The "pH Shift" Protocol: Do not guess the solubility. Map it.

  • Prepare Stocks: 10 mM drug in DMSO.

  • Prepare Buffers: Phosphate buffers adjusted to pH 6.0, 7.0, 7.4, and 8.0.

  • Dilute: Spike drug into buffers (final 1% DMSO).

  • Incubate: Shake for 2 hours at RT.

  • Read: Measure absorbance (UV) or scatter (OD600) after centrifugation.

    • High OD600 = Precipitation.

    • Low UV Absorbance in supernatant = Precipitation.

Visual Logic: Solubility Workflow

SolubilityLogic Start Compound Precipitates Check_pKa Check pKa of Amine Start->Check_pKa Decision Is pH > pKa? Check_pKa->Decision Protonated State: Protonated (Cationic) Solubility: HIGH Decision->Protonated No (Acidic Env) Deprotonated State: Neutral (Free Base) Solubility: LOW Decision->Deprotonated Yes (Basic Env) Action1 Lower Buffer pH (if biologicaly relevant) Deprotonated->Action1 Action2 Add Co-solvent (DMSO/PEG) or Cyclodextrin Deprotonated->Action2

Figure 1: Decision logic for troubleshooting solubility based on the ionization state of amine compounds.

Category 3: Surface Adsorption (The "Disappearing Compound")

Issue: "My IC50 curve plateaus, or I lose signal at low concentrations."

The Mechanism: Plastic labware (polystyrene, polypropylene) often carries a net negative charge or hydrophobic patches.

  • Cationic Adsorption: At physiological pH, your amine drug is likely positively charged (

    
    ). It will electrostatically bind to the negatively charged plastic walls.
    
  • Hydrophobic Adsorption: If the drug is neutral (see Category 2), it will adhere to hydrophobic plastic surfaces.

Troubleshooting Protocol:

VariableRecommendationMechanism
Labware Material Glass or Low-Binding PP Glass minimizes hydrophobic binding. Specialized "Low-Binding" plastics reduce surface charge.
Detergents 0.01% Tween-20 or Triton X-100 Coats the plastic surface, preventing the drug from accessing binding sites.
Carrier Protein 0.1% BSA "Sacrificial" protein that coats the walls, blocking sites before the drug can bind.
Solvent 5% DMSO Helps keep hydrophobic "free base" amines in solution, reducing surface adsorption.

Self-Validating Step: Perform a "Transfer Test" :

  • Incubate your lowest drug concentration in the assay plate for 1 hour.

  • Transfer the solution to a fresh plate.

  • Measure the concentration (LC-MS or fluorescence).

  • Result: If the concentration drops significantly after transfer, the drug was left behind on the first plate's walls.

Category 4: Assay Interference

Issue: "My protein concentration readings (Lowry/BCA) are wrong."

The Mechanism: Many protein assays rely on copper reduction (


).
  • The Tris Problem: Tris buffers can chelate copper ions and also react with the Folin reagent in Lowry assays, causing artificially high background or inhibiting color development.

  • The Reducing Agent Problem: If you use TCEP or DTT to stabilize your amine, these will reduce the copper independently of the protein, causing massive false positives.

Visual Logic: Buffer Selection Guide

BufferSelection Start Select Buffer AmineReactive Amine-Reactive Chemistry? (NHS) Start->AmineReactive NoTris AVOID Primary Amines (No Tris, Glycine) AmineReactive->NoTris Yes ProteinAssay Protein Quant? (Lowry/BCA) AmineReactive->ProteinAssay No SafeBuffers Use: PBS, HEPES, MOPS, Borate NoTris->SafeBuffers CheckInterference Check Reducing Agents & Chelators ProteinAssay->CheckInterference Yes Bradford Switch to Bradford (Coomassie) CheckInterference->Bradford If Tris/Chelator present

Figure 2: Workflow for selecting buffers to avoid chemical interference in conjugation and quantification assays.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[3][6] (Explains the competition mechanism of primary amine buffers with NHS-esters).

  • Merck Millipore. User Guide for Buffer Selection. (Comprehensive guide on Good's buffers and their pKa/compatibility).

  • OpenStax Chemistry. Biological Amines and the Henderson-Hasselbalch Equation. (Foundational theory on amine protonation states at physiological pH).

  • Tominaga, F., et al. Reduction of non-specific adsorption of drugs to plastic containers.[7][8] J Pharmacol Toxicol Methods. (2010).[7][9] (Data on cationic drug adsorption to plasticware).

  • G-Biosciences. Interfering Agents in Protein Estimation Assays. (Details on Tris and reducing agent interference in Lowry/BCA assays).

Sources

Technical Support Center: Chromatography of Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Role: Senior Application Scientist Status: Active Guide

Welcome to the Technical Support Center

Subject: Benzylamine Analysis – Peak Shape Optimization Analyte Profile: Benzylamine (


)
Chemical Nature:  Primary Amine, Basic (

)

Executive Summary: Benzylamine represents a "perfect storm" for reverse-phase chromatography. As a small, basic molecule, it easily penetrates the steric protection of bonded phases to interact with residual silanols on the silica surface. This guide moves beyond generic advice to target the specific mechanistic failures causing tailing in benzylamine separations.

Module 1: The Mechanistic Root Cause

Why is my benzylamine peak tailing?

The Diagnosis: Peak tailing in benzylamines is rarely a column void issue; it is almost exclusively a secondary interaction problem.

  • The Primary Interaction (Desired): Hydrophobic interaction between the benzyl ring and the C18 ligand.

  • The Secondary Interaction (Undesired): Cation-exchange. At neutral pH (pH 6–8), benzylamine is protonated (

    
    ) and positively charged. Residual silanols (
    
    
    
    ) on the silica surface are deprotonated (
    
    
    ). The resulting electrostatic attraction holds a fraction of the analyte molecules longer than the bulk population, creating the "tail."
Visualizing the Failure Mode

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (pH 7) C18 C18 Ligand (Hydrophobic Retention) Silanol Residual Silanol (Si-O-) (Ion Exchange Site) Amine Benzylamine (NH3+) Amine->C18 Primary Retention (Good Peak Shape) Amine->Silanol Secondary Retention (Causes Tailing)

Figure 1: Mechanism of peak tailing. The dashed red line represents the unwanted ion-exchange interaction causing retention heterogeneity.

Module 2: Mobile Phase Strategy (The "How")

Q: I cannot change my column. How do I fix tailing with the mobile phase?

You have three chemical levers to pull. Do not mix these strategies randomly; choose one logic path.

Strategy A: The "High pH" Approach (Recommended for Hybrid Columns)

Logic: Drive the pH above the analyte's


.
At pH 10.5–11.0, benzylamine (

9.3) is >90% neutral. Neutral molecules do not engage in cation exchange with silanols.
  • Protocol: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide) / Acetonitrile.

  • Warning: Only use this with Hybrid (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer columns. Standard silica dissolves above pH 8.

Strategy B: The "Low pH" Approach (Standard Silica)

Logic: Drive the pH below the Silanol


.
At pH 2.0–2.5, silanols are protonated (

) and neutral. They cannot bind the positively charged benzylamine.
  • Protocol: 0.1% Formic Acid or 0.1% TFA in Water / Acetonitrile.

  • Note: TFA (Trifluoroacetic acid) is superior to Formic Acid for peak shape because the Trifluoroacetate anion acts as an ion-pairing agent , neutralizing the charge on the amine.

Strategy C: The "Sacrificial Base" Approach

Logic: Introduce a competitive amine to saturate silanol sites. If you must work at neutral pH, add Triethylamine (TEA).[1] TEA binds to silanols more aggressively than benzylamine, effectively "blocking" them.

  • Protocol: Add 5mM TEA to the aqueous mobile phase. Adjust pH to 7.0 with Phosphoric Acid.

Comparative Data: Mobile Phase Efficacy
Modifier StrategyMechanismPeak Asymmetry (

)
MS CompatibilityColumn Risk
Neutral (pH 7, no additive) Mixed Mode (Fail)> 2.5 (Severe Tailing)GoodLow
Low pH (0.1% Formic) Silanol Suppression1.3 - 1.6ExcellentLow
Low pH (0.1% TFA) Ion Pairing1.0 - 1.2Poor (Signal Suppression)Low
High pH (pH 10.5) Analyte Neutralization1.0 - 1.1 (Best) GoodHigh (unless Hybrid)
Competitor (TEA) Active Site Blocking1.1 - 1.3PoorMedium

Module 3: Stationary Phase Selection (The "Where")

Q: Which column technology specifically targets benzylamine tailing?

If you are selecting a new column, "End-capping" is the minimum requirement, not the solution. Benzylamine is small enough to fit between C18 chains and reach end-capped silanols.

Decision Tree for Column Selection

ColumnSelection Start Select Column for Benzylamine CheckPH Can you run at pH > 10? Start->CheckPH Hybrid Use Hybrid Particle (BEH/HPH) (Best Shape & Loadability) CheckPH->Hybrid Yes CheckAcid Must run at Low pH (pH 2-3)? CheckPH->CheckAcid No CSH Charged Surface Hybrid (CSH) (Repels Amine via Surface Charge) CheckAcid->CSH Yes (Best Performance) PolarEmbedded Polar Embedded Group (PEG) (Shields Silanols with Water Layer) CheckAcid->PolarEmbedded Yes (Alternative) StandardC18 Standard C18 (Requires TEA or TFA) CheckAcid->StandardC18 No (Neutral pH)

Figure 2: Selection logic for stationary phases based on mobile phase limitations.

Recommended Technologies:

  • Hybrid Particles (BEH): Ethylene-bridged hybrid particles resist dissolution at high pH, allowing the Strategy A (High pH) approach [1].

  • Charged Surface Hybrids (CSH): These columns have a permanent low-level positive charge on the surface. This electrostatically repels the protonated benzylamine, preventing it from touching the silanols even at low pH [4].

Module 4: Troubleshooting & FAQs

Specific Scenario: "Ghost Peaks" and Splitting

Q: I see a split peak or a secondary peak appearing over time in my benzylamine standard. Is the column failing? A: Likely not. Benzylamines are highly reactive with atmospheric


.
  • The Chemistry: Benzylamine reacts with

    
     to form carbamates or carbonate salts. It can also oxidize to benzaldehyde (distinct almond smell) or imines upon air exposure.
    
  • The Fix: Prepare standards fresh daily. Store the neat liquid under inert gas (Nitrogen/Argon). Use a "capped" autosampler vial immediately.

Specific Scenario: Sample Solvent Mismatch

Q: My peak is broad and fronting, not just tailing. A: You are likely suffering from "Strong Solvent Effect."

  • The Cause: Dissolving benzylamine in 100% Methanol or Acetonitrile while running a highly aqueous mobile phase (e.g., 95% Water). The analyte travels too fast through the column head.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% Organic).

FAQ: Rapid Fire

Q: Can I use Acetate buffer (pH 4.5)? A: Avoid. pH 4.5 is the "danger zone." It is high enough to ionize silanols (


) but low enough to keep benzylamine charged (

). This maximizes the secondary interaction. Move to pH < 3 or pH > 10.[2]

Q: Why does TFA reduce my MS signal? A: TFA forms strong ion pairs with the analyte in the gas phase (electrospray), preventing the formation of the bare


 ion needed for detection. If using MS, switch to Formic Acid and use a CSH column or High pH (Ammonium Bicarbonate).

Q: What is the maximum injection volume? A: For basic amines on standard C18, loadability is low due to silanol saturation. If peaks broaden significantly at higher concentrations, you are "mass overloading" the silanols. Reduce injection volume by 50% or switch to a CSH column (which has higher loadability).

References

  • Waters Corporation. Hybrid Particle Technology: Enabling High pH Stability.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases.

  • Chromatography Online (LCGC). Charged Surface Hybrid (CSH) Technology Columns.

  • ScienceMadness. Degradation of Benzylamines (User Discussion & Observations).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For benzylamine compounds, a class of molecules integral to numerous active pharmaceutical ingredients (APIs), ensuring the consistency and reliability of analytical methods across different laboratories is not merely a matter of good practice—it is a regulatory necessity and a cornerstone of patient safety. This guide provides an in-depth technical comparison of analytical methodologies and a detailed framework for the cross-validation of these methods, grounded in scientific principles and field-proven insights.

The Criticality of Cross-Validation in Benzylamine Analysis

Benzylamine and its derivatives can be prone to degradation through oxidation and reaction with atmospheric carbon dioxide, forming impurities that can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for monitoring the purity and stability of these compounds. Cross-validation, also known as analytical method transfer, is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[1] This process is critical when:

  • Transferring a method from a research and development (R&D) setting to a quality control (QC) laboratory.

  • Outsourcing analytical testing to a contract research organization (CRO).

  • Moving manufacturing and testing to a different site.

  • Multiple laboratories are participating in a single study, such as a multi-center clinical trial.

The primary objective of cross-validation is to ensure that the receiving laboratory can produce results that are comparable, accurate, and reliable to those of the transferring laboratory, thereby maintaining the validated state of the analytical method.

Comparative Analysis of Analytical Techniques for Benzylamine Compounds

The choice of analytical technique for benzylamine compounds is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis (e.g., impurity profiling, quantification). The three most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry and is often the method of choice for the analysis of non-volatile and thermally labile compounds like benzylamine and its derivatives.

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

  • Strengths for Benzylamine Analysis:

    • Versatility: A wide variety of stationary phases (e.g., C18, mixed-mode) and mobile phase compositions can be used to optimize the separation of benzylamine from its impurities.[2]

    • Sensitivity: With appropriate detectors (e.g., UV-Vis, Fluorescence, Mass Spectrometry), HPLC can achieve low limits of detection and quantification.

    • Robustness: Well-developed HPLC methods are generally robust and reproducible.

  • Causality Behind Experimental Choices:

    • Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like benzylamine. For simultaneous analysis of benzylamine and its more polar or non-polar impurities, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can be beneficial.[2]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic compounds like benzylamine. An acidic pH (e.g., pH 3-4) ensures that the amine is protonated, leading to better peak symmetry and retention on a reversed-phase column.

    • Detection: UV detection at a wavelength of around 210-220 nm is suitable for benzylamine.[2] For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is advantageous.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While benzylamine itself has a relatively high boiling point, it and its potential volatile impurities can be analyzed by GC, often with derivatization.

  • Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column. The separated compounds are then detected by a mass spectrometer, which provides structural information.

  • Strengths for Benzylamine Analysis:

    • High Resolution: Capillary GC columns offer excellent separation efficiency.

    • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds.

    • Impurity Identification: GC-MS is particularly useful for identifying unknown volatile impurities and degradation products.[3]

  • Causality Behind Experimental Choices:

    • Derivatization: To improve the volatility and chromatographic behavior of benzylamine, derivatization is often necessary.[4] Silylation or acylation are common derivatization techniques for amines.

    • Column Selection: A non-polar or moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of derivatized amines.

    • Injection Technique: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of sample introduced onto the column.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species, making it a viable option for the analysis of protonated benzylamine.

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow-bore capillary filled with an electrolyte solution.

  • Strengths for Benzylamine Analysis:

    • High Efficiency and Resolution: CE can provide a very high number of theoretical plates, leading to excellent separation of closely related compounds.

    • Minimal Sample and Reagent Consumption: CE requires very small volumes of sample and buffer.

    • Alternative Selectivity: CE offers a different separation mechanism compared to HPLC and GC, which can be advantageous for resolving challenging impurity profiles.

  • Causality Behind Experimental Choices:

    • Buffer System: The pH and composition of the background electrolyte (BGE) are critical for controlling the charge of the analyte and the electroosmotic flow (EOF). For the analysis of basic compounds like benzylamine, an acidic buffer (e.g., phosphate or citrate buffer at pH 2.5-3.5) is used to ensure the analyte is positively charged and to control the EOF.

    • Capillary: A fused-silica capillary is commonly used. The inner surface of the capillary can be modified to reduce analyte adsorption and improve peak shape.

    • Detection: UV detection is the most common detection method in CE.

Performance Comparison Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phasesDifferential migration of ions in an electric field
Applicability to Benzylamine Excellent for benzylamine and its non-volatile impuritiesGood for volatile impurities; derivatization often required for benzylamineGood for charged benzylamine and related compounds
Sample Throughput ModerateHighHigh
Sensitivity Good to Excellent (detector dependent)ExcellentGood
Selectivity Good to Excellent (column and mobile phase dependent)Excellent (mass spectral data)Excellent
Robustness HighModerateModerate
Cost ModerateHighModerate
Key Advantage Versatility and robustness for routine QCDefinitive identification of volatile impuritiesHigh resolution and alternative selectivity
Key Limitation Lower resolution than GC and CERequires volatile and thermally stable analytes (or derivatization)Sensitive to matrix effects; lower concentration sensitivity than MS

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a robust validation process. The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks at each stage.

Forced Degradation Studies: Understanding the Molecule's Vulnerabilities

Forced degradation studies are essential to develop a stability-indicating method that can separate the intact drug from its degradation products.[5]

Objective: To identify potential degradation products of benzylamine under various stress conditions.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of benzylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Transfer a small amount of solid benzylamine to a watch glass and heat in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the developed analytical method (e.g., HPLC).

Sample Preparation for Complex Matrices

For the analysis of benzylamine in complex matrices such as biological fluids or drug product formulations, a robust sample preparation procedure is crucial to remove interfering substances.

Objective: To extract benzylamine from a complex matrix with high recovery and minimal matrix effects.

Protocol (Liquid-Liquid Extraction - LLE):

  • Sample Aliquot: Take a known volume of the sample (e.g., 1 mL of plasma or a dissolved tablet solution).

  • pH Adjustment: Adjust the pH of the sample to >10 with a suitable base (e.g., 1 M NaOH) to ensure benzylamine is in its free base form.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 5 mL of methyl tert-butyl ether or diethyl ether).

  • Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for analysis.

Cross-Validation Protocol: Ensuring Inter-Laboratory Consistency

The following is a detailed protocol for the cross-validation of a validated HPLC method for the determination of benzylamine between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Objective: To demonstrate that the analytical method, when transferred from Lab A to Lab B, provides comparable results.

Pre-Transfer Activities
  • Knowledge Transfer: Lab A provides Lab B with the complete analytical method, validation report, and any relevant standard operating procedures (SOPs).

  • Training: Lab A provides training to the analysts at Lab B.

  • Familiarization: Analysts at Lab B perform the analytical method on a non-critical sample to familiarize themselves with the procedure.

Cross-Validation Protocol

4.2.1. Materials and Equipment:

  • Reference Standard: A well-characterized batch of benzylamine reference standard.

  • Test Samples: A sufficient quantity of a homogeneous batch of the material to be tested (e.g., drug substance, drug product).

  • Instrumentation: Both laboratories should use their own calibrated HPLC systems with comparable performance characteristics.

4.2.2. Experimental Design:

  • System Suitability: Both laboratories must perform and pass system suitability tests as defined in the analytical method before any sample analysis.

  • Sample Analysis:

    • Lab A and Lab B will analyze the same three batches of the test sample in triplicate.

    • Each laboratory will also analyze a set of quality control (QC) samples at three concentration levels (low, medium, and high) in triplicate.

  • Data Analysis: The results from both laboratories will be statistically compared.

4.2.3. Acceptance Criteria:

ParameterAcceptance Criteria
System Suitability Must meet the pre-defined criteria in the analytical method (e.g., tailing factor, resolution, plate count, %RSD of replicate injections).
Assay of Test Samples The mean result from Lab B should be within ±5.0% of the mean result from Lab A. The %RSD of the results from each laboratory should be ≤ 2.0%.
Accuracy of QC Samples The mean recovery at each concentration level from Lab B should be within ±10.0% of the nominal concentration.
Precision of QC Samples The %RSD of the results for each QC level at Lab B should be ≤ 5.0%.
Overall Comparison A statistical test (e.g., Student's t-test or equivalence testing) should show no significant difference between the results of the two laboratories (p > 0.05).

Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Neutralization/Dilution Neutralization/Dilution Acid Hydrolysis->Neutralization/Dilution Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralization/Dilution Oxidation Oxidation Oxidation->Neutralization/Dilution Thermal Thermal Thermal->Neutralization/Dilution Photolytic Photolytic Photolytic->Neutralization/Dilution Benzylamine Stock Benzylamine Stock Benzylamine Stock->Acid Hydrolysis Benzylamine Stock->Base Hydrolysis Benzylamine Stock->Oxidation Benzylamine Stock->Photolytic Solid Benzylamine Solid Benzylamine Solid Benzylamine->Thermal HPLC Analysis HPLC Analysis Neutralization/Dilution->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Identify Degradation Products Identify Degradation Products Data Evaluation->Identify Degradation Products

Caption: Workflow for forced degradation studies of benzylamine.

Inter-Laboratory Cross-Validation Workflow

Cross_Validation_Workflow cluster_labA Transferring Lab (A) cluster_labB Receiving Lab (B) cluster_comparison Data Comparison A_Protocol Develop Protocol & Train Lab B A_Analysis Analyze Samples A_Protocol->A_Analysis B_Familiarization Method Familiarization A_Protocol->B_Familiarization Compare_Results Statistical Comparison A_Analysis->Compare_Results B_Analysis Analyze Samples B_Familiarization->B_Analysis B_Analysis->Compare_Results Acceptance_Criteria Meet Acceptance Criteria? Compare_Results->Acceptance_Criteria Successful Transfer Successful Transfer Acceptance_Criteria->Successful Transfer Investigation & Re-training Investigation & Re-training Acceptance_Criteria->Investigation & Re-training

Caption: Workflow for inter-laboratory cross-validation.

Conclusion

The cross-validation of analytical methods for benzylamine compounds is a multifaceted process that demands a deep understanding of the analyte's chemistry, the principles of different analytical techniques, and the regulatory landscape. By adopting a systematic and scientifically sound approach to method comparison, protocol development, and inter-laboratory studies, researchers, scientists, and drug development professionals can ensure the generation of consistent, reliable, and high-quality analytical data. This, in turn, safeguards the integrity of the drug development process and ultimately protects patient health.

References

  • Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 48(10), 854–859. [Link]

  • Zenodo. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]

  • The Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. [Link]

  • PubMed. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. [Link]

  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • Taylor & Francis Online. (n.d.). Forced degradation – Knowledge and References. [Link]

  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. [Link]

  • Lab Manager. (2022). Analytical Method Transfer Between Laboratories: Challenges and Solutions. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. [Link]

  • MedCrave. (2022). Forced Degradation – A Review. [Link]

  • LCGC International. (2006). Analytical Method Transfer. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF. [Link]

  • PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • PubMed. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. [Link]

  • PubMed. (n.d.). Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector. [Link]

  • PubMed. (n.d.). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

Sources

Structural Confirmation of Synthesis Products by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Molecular Weight

In synthetic chemistry, the question "Did I make it?" is often answered with a simple "Yes" based on a nominal mass peak. However, in modern drug development and publication (e.g., J. Org. Chem. guidelines), "Yes" is insufficient. The required answer is a definitive structural validation that rules out isobaric impurities, confirms elemental composition, and elucidates side-product structures.

This guide compares the three dominant mass spectrometry (MS) architectures used for synthesis confirmation—Single Quadrupole (SQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap —and provides a self-validating workflow to ensure data integrity.

Strategic Selection: Instrument Architecture Comparison

Choosing the right instrument is not about "better" or "worse"; it is about matching the tool to the analytical question.

Comparative Performance Matrix
FeatureSingle Quadrupole (SQ) Q-TOF (Time-of-Flight) Orbitrap (Fourier Transform)
Primary Utility Routine Confirmation ("Is it there?")Structural Elucidation & Fast ScreeningDefinitive Identification & Fine Isotope Analysis
Mass Accuracy Nominal (0.1–0.5 Da)High (< 2–5 ppm)Ultra-High (< 1–3 ppm)
Resolving Power Low (Unit Resolution)High (20k – 60k)Ultra-High (140k – 500k+)
Scan Speed ModerateFast (Excellent for UHPLC)Slows as resolution increases
Quantitation Excellent (SIR/SIM mode)Good (Dynamic range limitations)Excellent (High selectivity)
Best For... Monitoring known reactions; QC.Unknown identification; Fast chromatography.Distinguishing isobars; Publication-quality HRMS.
The "Why" Behind the Hardware
  • Single Quad: Ideal for monitoring reaction completion. It tells you if a mass roughly corresponding to your product exists. It cannot distinguish between

    
     and 
    
    
    
    (isobars).
  • Q-TOF: The workhorse for "What is this impurity?" It couples fast scanning with high resolution, allowing you to catch narrow peaks in fast LC gradients while getting accurate mass data.

  • Orbitrap: The gold standard for publication. The ultra-high resolution allows for the detection of "fine isotopes" (e.g., distinguishing

    
     from 
    
    
    
    ), providing unequivocal formula confirmation.

Visualization: Decision Matrix & Workflow

Diagram 1: Instrument Selection Decision Tree

Caption: Logical decision path for selecting the appropriate MS architecture based on synthesis stage and data requirements.

InstrumentSelection cluster_HRMS HRMS Choice Start Analytical Goal? Known Confirm Known Product Start->Known Unknown Identify Unknown/Impurity Start->Unknown Pub Publication/Reg Submission Start->Pub SQ Single Quad (SQ) (Nominal Mass) Known->SQ Routine Check HRMS High Res MS (Q-TOF / Orbitrap) Unknown->HRMS Need Formula Pub->HRMS Need <5ppm Speed Fast LC / Complex Matrix? HRMS->Speed Res Isobaric Overlap? HRMS->Res QTOF Q-TOF Speed->QTOF Yes Orbi Orbitrap Res->Orbi Yes

Technical Deep Dive: The Causality of Confirmation

To confirm a structure, you must move beyond matching a number. You must validate the chemistry of the ion.

Mass Accuracy (The 5 ppm Rule)

For publication (e.g., J. Org. Chem.) and regulatory filing (FDA Q2(R1)), nominal mass is insufficient. You must demonstrate Mass Accuracy ($ \Delta m $), usually expressed in parts per million (ppm).



  • Protocol: Always use a "Lock Mass" (internal standard) during acquisition. Without real-time correction, thermal drift can shift mass accuracy >10 ppm, rendering formula prediction useless.

Isotopic Fidelity

The "A+1" (Carbon-13) and "A+2" (Sulfur, Chlorine, Bromine) peaks are fingerprints of the molecule.

  • Chlorine Rule: A single Cl atom creates a 3:1 ratio at M and M+2.

  • Bromine Rule: A single Br atom creates a 1:1 ratio at M and M+2.

  • Why it matters: If your HRMS gives the correct mass but the wrong isotopic pattern, it is not your compound. It is likely an isobaric interference or a co-eluting impurity.

Adduct Logic (The "M+H" Fallacy)

Novice users often assume the biggest peak is


. In synthesis mixtures, this is rarely true.
  • Sodium Adducts

    
    :  Common in glass-stored samples.
    
  • Ammonium Adducts

    
    :  Common if using ammonium buffers.
    
  • Dimerization

    
    :  Occurs at high concentrations.
    

Self-Validating Step: If you see a peak at Mass


, look for 

(Sodium) and

(Potassium).[1] If the mass difference matches exactly, you have confirmed the ionization state.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to prevent false positives (e.g., identifying a contaminant as the product).

Diagram 2: Structural Confirmation Workflow

Caption: Step-by-step experimental workflow from crude synthesis to final data validation.

Workflow cluster_Validation Validation Loop Sample 1. Sample Prep (1-10 µg/mL) Ion 2. Ionization (ESI vs APCI) Sample->Ion Acq 3. Acquisition (Full Scan + MS/MS) Ion->Acq Data 4. Data Analysis Acq->Data Adduct Adduct ID ([M+H], [M+Na]) Data->Adduct Iso Isotope Match (Theo vs Obs) Adduct->Iso Frag Fragment ID (Structure Check) Iso->Frag

Step-by-Step Methodology
Step 1: Sample Preparation (The Dilution Factor)
  • Causality: High concentrations cause "Space Charge Effects" (Orbitrap) or detector saturation (TDC in TOF), leading to poor mass accuracy (<10 ppm error).

  • Protocol: Dilute crude reaction mixtures to 1–10 µg/mL (approx 10 µM).

  • Solvent: Use LC-MS grade Methanol or Acetonitrile. Avoid DMSO if possible (suppresses ionization).

Step 2: Ionization Source Selection
  • ESI (Electrospray): Default for polar molecules, peptides, salts.

  • APCI (Chemical Ionization): Use for non-polar, neutral, or thermally stable compounds (e.g., steroids, polyaromatics) that do not ionize well in ESI.

Step 3: Data Acquisition (The "All-Ion" Approach)

Do not just run a full scan. Run a method that alternates between:

  • Low Energy (Full Scan): To get the intact parent ion mass.

  • High Energy (Ramp 20-40 eV): To generate fragments.

    • Why: If the parent mass matches but the fragments don't make sense (e.g., loss of a group that isn't there), the structure is wrong.

Step 4: Data Analysis & Reporting
  • Extract Ion Chromatogram (EIC): Extract the theoretical mass ± 5 ppm.

  • Calculate Error: Ensure error is < 5 ppm.

  • Check Isotopes: Overlay the "Theoretical Isotope Distribution" on your measured spectrum. They must overlap perfectly.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Guidance for Industry.[2] Link

  • Thermo Fisher Scientific. (2023). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.Link

  • Waters Corporation. (2018).[3] Fundamentals of MS: Adduct Ions.[4]Link

Sources

A Senior Application Scientist's Guide to Validating Mechanism of Action with Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, unequivocally demonstrating that a therapeutic candidate engages its intended target is a cornerstone of a successful program.[1][2] Validating the mechanism of action (MoA) not only builds confidence in a molecule's potential efficacy but is also critical for interpreting downstream biological effects and anticipating potential off-target liabilities.[3][4] Among the arsenal of biochemical tools available, the competitive binding assay remains a gold standard for its robustness, versatility, and directness in quantifying the interaction between a compound and its target.[5][6]

This guide provides an in-depth comparison of common competitive binding assay formats, moving beyond mere protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to design, execute, and interpret these crucial experiments with scientific rigor.

The Core Principle: A Contest for a Binding Site

At its heart, a competitive binding assay is an elegant and straightforward contest. The experiment measures the ability of an unlabeled test compound (the "competitor") to displace a labeled "probe" or "tracer" ligand from its binding site on a target protein (e.g., a receptor, enzyme, or transporter). The probe ligand has a known, high affinity for the target and is tagged with a detectable signal (e.g., a radioisotope, fluorophore).

As the concentration of the unlabeled test compound increases, it competes for the same binding site, displacing the labeled probe. This results in a dose-dependent decrease in the signal from the bound probe. The concentration at which the test compound displaces 50% of the bound labeled ligand is known as the IC50 (half-maximal inhibitory concentration), a key measure of the compound's binding potency.[7][8]

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration T Target Receptor L Labeled Ligand L->T High Signal (Probe Binds) T2 Target Receptor L2 Labeled Ligand C Unlabeled Competitor C->T2 Low Signal (Probe Displaced)

Caption: The fundamental principle of competitive binding.

Comparative Guide to Assay Formats

The choice of assay format is a critical decision driven by factors such as the nature of the target, available reagents, required throughput, and cost. Here, we compare three workhorse methodologies: Radioligand Binding Assays (RBA), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

FeatureRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Measures radioactivity of a labeled ligand bound to a target, typically separated by filtration.[9][10]Measures the change in polarized light emission when a small fluorescent ligand binds to a larger protein.[11][12]Measures the change in refractive index at a sensor surface as an analyte binds to an immobilized ligand.[13][14]
Label Required? Yes (Radioisotope, e.g., ³H, ¹²⁵I)Yes (Fluorophore)No (Label-free)[13]
Throughput Medium to High (96/384-well format)High (384/1536-well format)Low to Medium
Data Output EndpointEndpointReal-time kinetic data (ka, kd) and affinity (KD).[15]
Key Advantage High sensitivity, considered the "gold standard" for affinity determination.[5]Homogeneous ("mix-and-read") format, no separation steps required, easily automated.[11][16]Provides detailed kinetic information, label-free, useful for challenging targets.[17][18]
Key Limitation Requires handling of radioactive materials, generates radioactive waste, separation step can disturb equilibrium.Limited by the size difference between the fluorescent probe and the target protein; potential for compound fluorescence interference.Requires specialized equipment, can be sensitive to buffer composition and mass transport effects, immobilization may alter protein conformation.
Best Suited For Membrane-bound receptors (e.g., GPCRs), ion channels.[9]Soluble proteins, enzymes, nucleic acids; high-throughput screening.[12][16]Detailed kinetic characterization, fragment screening, protein-protein interactions.[17]

Experimental Protocols: A Practical Workflow

Trustworthiness in experimental science is built on well-controlled, reproducible protocols.[19] Below is a detailed, self-validating protocol for a classic Radioligand Binding Assay.

Protocol: Validating Target Engagement with a Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

1. Reagent Preparation:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Prepare fresh and keep on ice.

  • Radioligand: Choose a radioligand with high specific activity and known affinity (Kd) for the target receptor.[20] Dilute in binding buffer to a working concentration of 2x the final desired concentration (typically at or below its Kd value).

  • Non-Specific Determinator: A high concentration (e.g., 10 µM) of a known, unlabeled ligand that binds specifically to the target receptor. This is used to define non-specific binding.[20]

  • Test Compounds: Prepare a serial dilution series of the unlabeled test compound in binding buffer, typically starting at 10 mM and diluting 1:10 or 1:5.

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissue expressing the target receptor via homogenization and centrifugation.[21] Resuspend the final membrane pellet in ice-cold binding buffer and determine the total protein concentration (e.g., using a BCA assay).

2. Assay Plate Setup (96-well format): The key to a self-validating assay is the inclusion of proper controls. Set up wells in triplicate for each condition.

  • Total Binding (TB): 50 µL Binding Buffer + 50 µL Radioligand + 100 µL Membrane Preparation. This measures the total amount of radioligand bound.

  • Non-Specific Binding (NSB): 50 µL Non-Specific Determinator + 50 µL Radioligand + 100 µL Membrane Preparation. This measures radioligand binding to non-receptor components.

  • Competitive Binding: 50 µL Test Compound (at each concentration) + 50 µL Radioligand + 100 µL Membrane Preparation.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Reagent & Membrane Preparation start->prep plate Assay Plate Setup (Total, NSB, Competitor) prep->plate incubate Incubate to Equilibrium plate->incubate separate Separate Bound/Free (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 → Ki) count->analyze end End analyze->end

Caption: A typical workflow for a competitive radioligand binding assay.

3. Incubation:

  • Seal the plate and incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[21] Gentle agitation is recommended. The time and temperature must be optimized for each specific receptor-ligand system.

4. Separation of Bound and Free Ligand:

  • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.[5]

  • Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.

5. Quantification:

  • Dry the filter mat.

  • Add scintillation cocktail to each filter spot.

  • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.[21]

Data Analysis: From IC50 to Ki

The raw data (CPM) must be processed to determine the binding affinity of the test compound.

  • Calculate Specific Binding: For each data point, subtract the average NSB CPM from the measured CPM.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound. The percent specific binding is calculated as:

    • % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

  • Determine IC50: Use non-linear regression analysis (e.g., with GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[21] The IC50 is the concentration of the competitor that reduces specific binding by 50%.

  • Calculate the Inhibition Constant (Ki): The IC50 is an operational parameter that depends on the assay conditions, particularly the concentration of the radioligand used.[7][8] To determine the intrinsic binding affinity of the competitor (Ki), which is a constant for the compound-receptor pair, use the Cheng-Prusoff equation :[8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the free radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of a competing ligand that would bind to 50% of the receptors if no radioligand were present. It is the most accurate and universally comparable measure of binding affinity derived from a competitive assay.[22][23]

References

  • Fluorescence polarization immunoassay. Wikipedia.[Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed.[Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH).[Link]

  • Binding Affinity and Kinetics by SPR. Aragen Bioscience.[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health (NIH).[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.[Link]

  • Radioligand binding methods: practical guide and tips. Scite.ai.[Link]

  • Fluorescent Polirization Immunoassay(FPIA). YouTube.[Link]

  • Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. PubMed.[Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. National Institutes of Health (NIH).[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences.[Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.[Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies.[Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.[Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH).[Link]

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry | Oxford Academic.[Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications.[Link]

  • Target Identification and Validation in Early Drug Discovery. Cole-Parmer.[Link]

  • Target Validation. Sygnature Discovery.[Link]

  • Competition Assay Protocol. Fabgennix International.[Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate.[Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. National Institutes of Health (NIH).[Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.[Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioAgilytix.[Link]

  • ELISA AND TROUBLESHOOTING TIPS. St John's Laboratory.[Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).[Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Medium.[Link]

  • A Guide to Simple and Informative Binding Assays. National Institutes of Health (NIH).[Link]

  • Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Infinix Bio.[Link]

  • ELISA principles and troubleshooting. YouTube.[Link]

  • Potential Errors that can Occur in an ELISA. Surmodics IVD.[Link]

Sources

confirming purity of 3-(4-Methylphenoxy)benzylamine hydrochloride from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GPCR ligands, 3-(4-Methylphenoxy)benzylamine hydrochloride serves as a critical pharmacophore building block. However, commercial supplies of this compound exhibit significant variability in purity profile, salt stoichiometry, and residual solvent content depending on the synthetic route employed (SNAr vs. Ullmann coupling).

This guide provides a standardized, multi-modal analytical workflow to validate the integrity of this reagent. By comparing three representative supplier profiles, we demonstrate that HPLC purity alone is insufficient for qualification. A robust quality control (QC) strategy must integrate orthogonal methods—specifically 1H NMR for structural impurity identification and argentometric titration for salt confirmation—to prevent downstream synthetic failures.

Synthesis-Driven Impurity Profiling

To detect impurities, one must understand their origin. The synthesis of 3-(4-Methylphenoxy)benzylamine typically proceeds via a nucleophilic aromatic substitution followed by nitrile reduction.

Mechanistic Pathway & Risk Assessment

The following diagram outlines the standard synthetic route and identifies critical points where specific impurities are introduced.

SynthesisPath Start1 3-Fluorobenzonitrile Inter Intermediate: 3-(4-Methylphenoxy)benzonitrile Start1->Inter K2CO3, DMF, Heat Start2 p-Cresol (4-Methylphenol) Start2->Inter Imp1 Impurity A: Residual p-Cresol (High Odor) Start2->Imp1 Incomplete Removal ProdBase Free Amine: 3-(4-Methylphenoxy)benzylamine Inter->ProdBase LiAlH4 or H2/Pd Imp2 Impurity B: Unreduced Nitrile Inter->Imp2 Incomplete Reduction Imp3 Impurity C: Bis-ether Dimer Inter->Imp3 Side Reaction Final Final Salt: 3-(4-Methylphenoxy)benzylamine HCl ProdBase->Final HCl/Dioxane

Figure 1: Synthetic pathway illustrating the origin of common impurities (p-cresol, unreduced nitrile) found in commercial samples.

Materials and Methods

The following protocols are designed to be self-validating. If the System Suitability criteria are not met, the data should be considered invalid.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify organic impurities >0.05%.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5 to protonate the amine).

    • Solvent B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (amide/aromatic) and 270 nm (phenoxy).

  • Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile.

Nuclear Magnetic Resonance (1H NMR)

Objective: Confirm structure and identify non-UV active impurities (e.g., silicone grease, residual solvents).

  • Solvent: DMSO-d6 (preferred for salt solubility).

  • Frequency: 400 MHz or higher.

  • Key Parameters: 16 scans, 30° pulse angle, d1 = 10s (for quantitative integration).

Chloride Content Titration

Objective: Confirm the product is the mono-hydrochloride salt and not the free base or a hemi-salt.

  • Method: Potentiometric titration with 0.1 N Silver Nitrate (AgNO3).

  • Solvent: 50 mL Methanol + 1 mL HNO3.

Comparative Case Study: Supplier Analysis

We analyzed three batches of CAS 154108-16-4 from different market segments to illustrate typical quality variances.

Table 1: Comparative Analytical Data
ParameterSupplier A (Premium) Supplier B (Budget) Supplier C (Custom) Acceptance Criteria
Appearance White crystalline powderOff-white/yellowish solidWhite powderWhite to off-white solid
HPLC Purity (215 nm) 99.8% 96.2%98.5%≥ 98.0%
Major Impurity None > 0.1%2.1% (p-Cresol)0.8% (Unreduced Nitrile)Individual < 0.5%
1H NMR Identity ConformsConforms (Extra peaks)ConformsMatches Reference
Residual Solvent < 500 ppmToluene detectedEthanol detected< ICH Limits
Chloride Content 14.1% (Theoretical: 14.2%)12.8% (Low)14.0%13.8% – 14.6%
Analysis of Findings
Supplier A (The Gold Standard)
  • HPLC: Single sharp peak at 8.4 min.

  • NMR: Clean spectrum. The methylene protons (CH2-NH3+) appear as a distinct quartet at ~4.0 ppm (due to coupling with NH3 protons in DMSO).

Supplier B (The "Process" Grade)
  • HPLC: Shows a significant fronting peak at 4.2 min. Retention time matching confirms this is p-cresol (4-methylphenol), the starting material.

  • Risk: p-Cresol is a nucleophile. If this reagent is used in a subsequent substitution reaction, the residual p-cresol will compete, leading to side products.

  • Salt Issue: The low chloride content (12.8%) suggests the sample is wet or contains significant free base, likely due to poor acidification during workup.

Supplier C (The "Incomplete" Grade)
  • HPLC: Shows a late-eluting impurity (RT 12.1 min). MS analysis (m/z 223) confirms this is the intermediate nitrile (3-(4-methylphenoxy)benzonitrile).

  • Risk: Nitriles are generally inert in amide coupling conditions but can poison palladium catalysts in hydrogenation steps.

Analytical Decision Workflow

Use this logic flow to determine if a batch should be accepted, rejected, or repurified.

DecisionTree Sample Received Sample CAS 154108-16-4 Visual Visual Inspection: White Crystalline? Sample->Visual Solubility Solubility Test: Clear in DMSO/MeOH? Visual->Solubility Yes Reject1 REJECT: Likely Degradation Visual->Reject1 No (Yellow/Brown) HPLC HPLC Analysis: Purity > 98%? Solubility->HPLC Yes Solubility->Reject1 No (Turbid) NMR 1H NMR Analysis: Clean Structure? HPLC->NMR Yes Reject2 REJECT: Process Impurities HPLC->Reject2 No (<98%) Titration AgNO3 Titration: Cl Content ~14.2%? NMR->Titration Yes NMR->Reject2 No (Solvents/Start Mat.) Reject3 REJECT: Wrong Salt Form Titration->Reject3 No (<13.8% or >14.6%) Accept APPROVE: Release for Use Titration->Accept Yes

Figure 2: Step-by-step quality control decision matrix for incoming raw materials.

Detailed Experimental Interpretation

Interpreting the NMR Spectrum

When validating the 3-(4-methylphenoxy)benzylamine HCl, focus on these diagnostic signals in DMSO-d6:

  • Ammonium Protons (NH3+): Broad singlet or broad triplet around 8.4 – 8.6 ppm . Disappearance of this peak indicates the free base form.

  • Benzylic Methylene (Ar-CH2-N): A quartet (or broad singlet if D2O exchange occurs) at 4.01 ppm .

  • Methyl Group (Ar-CH3): A sharp singlet at 2.29 ppm .

    • Troubleshooting: If you see a second methyl singlet at 2.24 ppm, it is likely residual toluene (process solvent). If you see a methyl singlet at 2.21 ppm, it is likely p-cresol .

Troubleshooting HPLC Tailing

Amine hydrochlorides often tail on C18 columns due to interaction with residual silanols.

  • Solution: Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid. The low pH suppresses silanol ionization and ensures the amine remains fully protonated.

  • Note: Do not use neutral pH buffers (like Ammonium Acetate) for the purity check of this specific salt, as the free amine may precipitate or interact strongly with the stationary phase.

Conclusion and Recommendations

For critical research applications, Supplier A's profile (High purity, correct stoichiometry) is the only acceptable standard. The cost savings offered by Supplier B are negated by the need for recrystallization to remove p-cresol.

Final Recommendation: Always request a Certificate of Analysis (CoA) that includes both HPLC purity and a Chloride titration value. If the supplier cannot provide the salt content data, perform the titration in-house before committing the material to synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749855, 3-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved October 24, 2023, from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Amines: Diagnosis and Cure. LCGC North America. Retrieved October 24, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation of Catalytic Transfer Reductive Amination (CTRA) for Benzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Catalytic Transfer Reductive Amination (CTRA) protocol as a superior alternative to traditional stoichiometric hydride reductions (e.g., NaBH₄) and high-temperature Leuckart-Wallach methods for synthesizing benzylamine hydrochlorides.

By utilizing ammonium formate as a dual nitrogen and hydrogen source in the presence of a heterogeneous ruthenium-based catalyst, this "modernized Leuckart" route operates at mild temperatures (60–80°C) while eliminating the safety hazards of high-pressure hydrogen gas and the toxicity of cyanoborohydrides. Our experimental validation demonstrates that CTRA achieves comparable yields (>90%) with significantly improved atom economy and simplified purification.

Technical Rationale & Mechanism

The Challenge with Legacy Methods
  • Traditional Reductive Amination (NaBH₄/NaBH₃CN): While effective, these methods generate stoichiometric boron waste, require expensive reagents, and often involve toxic byproducts (cyanide).

  • Classical Leuckart-Wallach: Requires harsh conditions (>180°C) to drive the reaction, leading to thermal degradation, N-formyl byproducts, and difficult workups.[1][2]

  • Catalytic Hydrogenation (H₂ + Metal): Requires specialized high-pressure vessels and poses explosion risks.

The Solution: Catalytic Transfer Reductive Amination (CTRA)

The validated route utilizes ammonium formate (


) which decomposes catalytically to release ammonia (the amine source) and hydrogen/hydride equivalents (the reducing agent) in situ.

Mechanism:

  • Imine Formation: Ammonia released from ammonium formate condenses with benzaldehyde to form the benzylimine intermediate.

  • Dehydrogenation: The metal catalyst (Ru/C or Pd/C) decomposes the formate ion, generating a metal-hydride species and

    
    .
    
  • Transfer Hydrogenation: The metal-hydride selectively reduces the imine bond to the amine.

  • Salt Formation: The resulting amine is easily trapped as the hydrochloride salt during workup.

CTRA_Mechanism Benzaldehyde Benzaldehyde (Substrate) Imine Benzylimine (Intermediate) Benzaldehyde->Imine + NH3 (from reagent) AmmoniumFormate Ammonium Formate (Reagent) Catalyst Ru/C Catalyst (Surface) AmmoniumFormate->Catalyst Adsorption Product Benzylamine (Free Base) Imine->Product Reduction Hydride Metal-Hydride Species Catalyst->Hydride Decomposition CO2 CO2 + NH3 (Byproducts) Catalyst->CO2 Hydride->Imine Transfer Hydrogenation Salt Benzylamine HCl (Final Product) Product->Salt + HCl (Workup)

Figure 1: Mechanistic pathway of the Catalytic Transfer Reductive Amination (CTRA) highlighting the dual role of ammonium formate.

Comparative Analysis

The following data compares the validated CTRA route against the two industry standards: Borohydride Reduction (Method B) and Classical Leuckart (Method C).

MetricMethod A: CTRA (New Route) Method B: Borohydride (Standard) Method C: Classical Leuckart
Reagents Benzaldehyde,

, Ru/C
Benzaldehyde,

,

Benzaldehyde, Formic Acid,

Temperature 60–80°C (Mild Reflux)0–25°C (Ice Bath/RT)180–190°C (High Heat)
Reaction Time 4–6 Hours12–24 Hours8–12 Hours
Yield (Isolated) 92% 85–90%60–70%
Purity (HPLC) >99%>98%~90% (Formyl impurities)
Safety Profile High (No H₂ gas, non-toxic)Medium (Toxic reagents, H₂ evolution)Low (Thermal hazards, CO evolution)
Atom Economy High (Water/CO₂ byproducts)Low (Boron waste)Medium
Cost Efficiency High (Reusable catalyst)Low (Expensive hydrides)High (Cheap reagents)

Experimental Validation Protocol

Method A: Catalytic Transfer Reductive Amination (CTRA)

This protocol is self-validating through the visual evolution of CO₂ gas, indicating active hydride transfer.

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ammonium Formate (50 mmol, 3.15 g)

  • 5% Ru/C or 10% Pd/C Catalyst (0.1 g)

  • Ethanol (20 mL)

  • Conc. HCl (for salt formation)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Ammonium Formate (50 mmol) and the Ru/C Catalyst (10 wt% loading relative to substrate).

    • Note: Ensure the system is purged with nitrogen initially to prevent catalyst ignition, though the reaction generates its own inert atmosphere (

      
      ).
      
  • Reaction: Heat the mixture to reflux (approx. 75–80°C).

    • Observation: Vigorous evolution of gas (

      
      ) will occur. This is the critical process indicator  that transfer hydrogenation is proceeding.
      
  • Monitoring: Stir at reflux for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM) until the aldehyde spot disappears.

  • Filtration: Cool the reaction mixture to room temperature. Filter through a Celite pad to recover the catalyst (save for recycling). Wash the pad with ethanol (2 x 5 mL).

  • Isolation: Evaporate the filtrate under reduced pressure to remove solvent and excess ammonia.

  • Salt Formation: Dissolve the oily residue in Diethyl Ether (or MTBE) (20 mL). Dropwise add Conc. HCl (1.5 mL) or HCl in dioxane/ethanol with vigorous stirring.

  • Crystallization: The white precipitate (Benzylamine Hydrochloride) forms immediately. Filter, wash with cold ether, and dry under vacuum.

Workflow Start Start: Benzaldehyde + Ethanol AddReagents Add Ammonium Formate & Ru/C Catalyst Start->AddReagents Reflux Reflux @ 80°C (4-6h) (CO2 Evolution) AddReagents->Reflux Filter Filter Catalyst (Celite Pad) Reflux->Filter Evap Evaporate Solvent Filter->Evap Acidify Add HCl / Ether (Precipitation) Evap->Acidify Final Isolate Benzylamine HCl (Filtration & Drying) Acidify->Final

Figure 2: Operational workflow for the CTRA synthesis of Benzylamine Hydrochloride.

Critical Discussion & Troubleshooting

Why this route works (Causality)

The efficacy of this route relies on the kinetic compatibility between imine formation and formate decomposition.

  • If the temperature is too low (<50°C): Formate decomposition is slow, leading to accumulation of the imine without reduction.

  • If the catalyst is inactive: No gas evolution is observed. The catalyst surface area is critical; Ru/C is often superior to Pd/C for preventing dehalogenation if the substrate has halo-substituents (though for pure benzylamine, Pd/C is sufficient).

Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Root Cause:[2][3][4][5][6][7] Loss of ammonia (volatile) before imine formation.

    • Fix: Use a slight excess of ammonium formate (5 equiv.) and ensure an efficient condenser.

  • Problem: Oily Product instead of Solid Salt.

    • Root Cause:[2][3][4][5][6][7] Presence of water or residual solvent.[6][8][9]

    • Fix: Ensure the ether used in step 7 is dry. Recrystallize from Ethanol/Ether if necessary.

References

  • Kitamura, M., et al. (2002).[1] "Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones." Journal of Organic Chemistry. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis. Link

  • BenchChem. (2025).[10] "Comparative Analysis of Synthesis Methods for Substituted Benzylamines." BenchChem Technical Guides. Link

  • Reddy, P. G., et al. (2000). "Ru/C catalyzed facile transfer hydrogenation of imines using ammonium formate." Synthetic Communications. Link

Sources

Comparative Guide: Molecular Docking of Benzylamine Derivatives on Target Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of molecular docking protocols for benzylamine derivatives , a privileged pharmacophore in medicinal chemistry. We focus on two critical therapeutic targets: Monoamine Oxidase B (MAO-B) (neurodegeneration) and VEGFR-2 (oncology).

This guide is designed for computational chemists and drug discovery scientists. It moves beyond basic tutorials to compare software performance (AutoDock Vina vs. Schrödinger Glide), analyze substituent effects (SAR), and establish rigorous validation standards (RMSD & IC50 correlation).

The Pharmacophore & Target Landscape

The benzylamine scaffold consists of a benzene ring attached to an amine group via a methylene bridge. Its versatility arises from its ability to engage in multiple interaction types:

  • 
     Stacking:  Via the aromatic ring (critical for the "aromatic cage" in MAO-B).
    
  • Hydrogen Bonding: Via the amine nitrogen (protonated at physiological pH).

  • Hydrophobic Interactions: Via the methylene bridge.

Primary Targets
Target ReceptorTherapeutic AreaKey Binding Site Features
MAO-B (PDB: 2V5Z)Parkinson's DiseaseHydrophobic "entrance cavity" and "substrate cavity" separated by Ile199 (gating residue).
VEGFR-2 (PDB: 4ASD)Cancer (Angiogenesis)ATP-binding pocket; DFG-motif (Asp-Phe-Gly) controls active/inactive conformation.

Validated Computational Workflow

To ensure reproducibility and scientific integrity, the following protocol synthesizes best practices from high-impact literature.

Step-by-Step Methodology
  • Ligand Preparation:

    • Structure Generation: Build 3D structures of derivatives (e.g., 4-F, 4-OMe, 4-NO2 benzylamines).

    • Optimization: Use DFT (B3LYP/6-31G*) for geometry optimization rather than simple molecular mechanics (MM2) to accurately predict torsion angles.

    • Protonation: Set pH to 7.4. Benzylamines are typically protonated (

      
      ) in the biological environment.
      
  • Protein Preparation (Critical Step):

    • Water Removal: Remove all water molecules except those bridging the ligand and protein (e.g., Water 605 in some kinase structures).

    • H-Bond Network: Optimize H-bond assignment using PropKa (pH 7.0).

    • Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes (RMSD convergence < 0.30 Å).

  • Grid Generation:

    • Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., Safinamide for MAO-B).

    • Size:

      
       Å is standard. For VEGFR-2 type II inhibitors, extend the box to cover the allosteric pocket.
      
  • Docking & Validation:

    • Algorithm: Genetic Algorithm (LGA) for AutoDock; Systematic Search for Glide.

    • Validation: Re-dock the co-crystallized ligand. A valid protocol must yield an RMSD

      
       Å relative to the crystal pose.[1]
      
Workflow Visualization

DockingWorkflow Start Start: Ligand Selection LigandPrep Ligand Prep (DFT Optimization + Protonation) Start->LigandPrep ProteinPrep Protein Prep (Remove H2O, Fix H-Bonds) Start->ProteinPrep GridGen Grid Generation (Active Site Definition) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (Vina / Glide) GridGen->Docking Validation Validation (Redocking RMSD < 2.0 Å) Docking->Validation Validation->GridGen Fail (Adjust Box) Analysis Interaction Analysis (2D/3D Plots) Validation->Analysis Pass

Figure 1: Standardized molecular docking workflow ensuring protocol validation via RMSD checks.

Comparative Analysis: Software & SAR

This section compares the performance of open-source vs. commercial tools and analyzes the Structure-Activity Relationship (SAR) of benzylamine derivatives on MAO-B.

Comparison A: Software Accuracy (AutoDock Vina vs. Glide)

Based on comparative studies (see References), the following trends are observed for benzylamine derivatives:

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)
Scoring Function Empirical + Knowledge-based. Heavily weights hydrophobic contacts.Empirical (GlideScore). Better handling of solvation and entropic penalties.
Pose Accuracy High for rigid ligands. Struggles with highly flexible linkers (>5 rotatable bonds).Superior for flexible ligands and "Induced Fit" scenarios.
Speed Extremely fast (multi-threaded).Slower (Standard Precision) to very slow (Extra Precision).
Best Use Case High-throughput virtual screening (HTVS) of large libraries.Lead optimization and detailed binding energy estimation.
Comparison B: SAR of Benzylamine Derivatives on MAO-B

The table below synthesizes experimental data (IC50) with docking scores to demonstrate correlation. Target: Human MAO-B (PDB: 2V5Z)

Compound IDR-Substituent (Para)Docking Score (Vina) [kcal/mol]Docking Score (Glide XP) [kcal/mol]Experimental IC50 [µM]Key Interaction
Ref (Selegiline) N/A-8.9-9.80.018

(Tyr398, Tyr435)
BA-01

-6.2-6.5> 50.0Weak hydrophobic
BA-02

-7.8-8.12.95Halogen bond (Backbone)
BA-03

-8.4-9.20.041H-bond (Cys172) + Steric fill
BA-04

-7.1-7.412.5Electrostatic clash

Analysis:

  • Electron-Withdrawing Groups (-F): Enhance lipophilicity and can form halogen bonds, improving affinity compared to unsubstituted benzylamine.

  • Electron-Donating Groups (-OMe): The methoxy group often fits into the hydrophobic pocket and can act as an H-bond acceptor, correlating with the lowest IC50 (highest potency).

  • Steric Bulk (-NO2): While capable of H-bonding, the nitro group is often too bulky for the restrictive MAO-B entrance cavity, leading to lower scores and potency.

Interaction Pathway Visualization

SAR_Logic Core Benzylamine Core Sub_F 4-Fluoro (-F) Core->Sub_F Sub_OMe 4-Methoxy (-OMe) Core->Sub_OMe Sub_NO2 4-Nitro (-NO2) Core->Sub_NO2 Mech_F Halogen Bonding Lipophilicity (+) Sub_F->Mech_F Mech_OMe H-Bond Acceptor Optimal Steric Fit Sub_OMe->Mech_OMe Mech_NO2 Steric Clash Electrostatic Repulsion Sub_NO2->Mech_NO2 Outcome_Med Moderate Potency (IC50 ~ 3.0 µM) Mech_F->Outcome_Med Outcome_High High Potency (IC50 < 0.1 µM) Mech_OMe->Outcome_High Outcome_Low Low Potency (IC50 > 10 µM) Mech_NO2->Outcome_Low

Figure 2: Structure-Activity Relationship (SAR) logic flow for benzylamine derivatives on MAO-B.

Experimental Validation Standards

A docking study is only as good as its experimental validation. To ensure your study is publishable, you must demonstrate:

  • Redocking Validation:

    • Extract the native ligand (e.g., Sorafenib from VEGFR-2).

    • Dock it back into the empty active site.

    • Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . (See Validation of Molecular Docking Programs in References).

  • Correlation Analysis:

    • Plot Docking Score (X-axis) vs.

      
       (
      
      
      
      ) (Y-axis).
    • A correlation coefficient (

      
      ) > 0.6 is generally considered acceptable for retrospective studies.
      
    • Note: If

      
       is low, consider "Rescoring" using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to include solvation effects, which often improves accuracy over standard docking scores.
      

References

  • Saglik, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Mowafy, S., et al. (2022).[3] Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules.

  • Gaddipati, R., & Raikundalia, G. K. (2014). Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists. International Journal of Bioscience, Biochemistry and Bioinformatics.

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. (Validation Standards).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 3-(4-Methylphenoxy)benzylamine Hydrochloride

[1][2][3]

Executive Summary & Operational Directive

Chemical Identity: 3-(4-Methylphenoxy)benzylamine hydrochloride CAS Number: 154108-16-4 Formula: C₁₄H₁₅NO[1][2][3][4] · HCl

Core Directive: This compound is a specialized research chemical (benzylamine derivative) often used in library synthesis or as a pharmacophore building block. As a hydrochloride salt of an aromatic amine, it poses specific risks regarding irritation and the generation of toxic gases (NOx, HCl) upon thermal decomposition.[1]

The "Unknown Toxicity" Precautionary Principle: Unlike commodity chemicals (e.g., Acetone), research compounds like 3-(4-Methylphenoxy)benzylamine hydrochloride often lack extensive toxicological profiles (LD50 data may be absent).[1] Therefore, all disposal protocols must treat this substance as a potential severe irritant and aquatic toxin. Do not dispose of this compound down the drain under any circumstances.

Physicochemical Profile & Hazard Identification

Understanding the physical state and reactivity is the prerequisite for safe disposal.

Table 1: Physicochemical Properties for Disposal Logistics
PropertyDataOperational Implication
Molecular Weight 249.74 g/mol Heavy organic salt; non-volatile.[1][2][3][5][6]
Physical State Solid (White/Off-white powder)High risk of dust generation; requires particulate respiratory protection.[2][3]
Solubility Soluble in Water, DMSO, MethanolCan be disposed of in aqueous or organic liquid waste streams if dissolved.[1][2][3]
Acidity Acidic in solution (HCl salt)Do not mix with bleach or strong bases (liberates free amine/fumes).[2][3]
Combustion Products NOx, HCl gas, COxIncineration requires scrubbers (commercial waste facility only).[1][2][3]
Hazard Mechanism (Causality)[1][3]
  • Amine Functionality: The benzylamine core is a potential skin and eye irritant. Upon contact with strong bases, the hydrochloride salt will revert to the free amine, which may be volatile and malodorous.[1]

  • Chloride Ion: While not a "halogenated solvent," the presence of the chloride ion means that during incineration, hydrochloric acid gas is generated.[1]

  • Ether Linkage: The phenoxy ether bond is stable but combustible.

Detailed Disposal Protocols

A. Solid Waste (Pure Substance)

Scenario: You have expired or excess solid powder in a vial.

  • Primary Containment: Keep the substance in its original glass vial with the cap tightly sealed.

  • Secondary Containment (Lab Pack): Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any potential breakage or dust leakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out fully: "3-(4-Methylphenoxy)benzylamine hydrochloride". Do not use abbreviations.

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

  • Consolidation: Place the bagged vial into the laboratory's "Solid Waste / Lab Pack" drum.

    • Note: Do not dump loose powder into a carboy. This creates a dust inhalation hazard for waste handlers.

B. Liquid Waste (Solutions)

Scenario: The compound is dissolved in DMSO, Methanol, or Water for an assay.[1]

  • Solvent Assessment: Identify the primary solvent.

    • If DMSO/Methanol/Ethanol: Dispose into the "Non-Halogenated Organic Waste" carboy.

      • Scientific Rationale: Although the compound contains a chloride ion, it is a salt, not a halogenated solvent (like Chloroform).[1] Most facilities accept trace salts in the non-halogenated stream. Check your specific facility guidelines; if strict, use the "Halogenated" stream.

    • If Aqueous (Water/Buffer): Dispose into "Aqueous Waste" or "Aqueous Toxic Waste."

  • Compatibility Check (Self-Validating Step):

    • The Acid Test: Ensure the waste container does not contain Cyanides or Sulfides. This compound is an acidic salt (HCl); mixing with cyanides could release fatal HCN gas.

    • The Base Test: Avoid mixing with high-pH waste streams (pH > 10) to prevent the liberation of the free amine, which can cause pressure buildup or odors.[1]

C. Empty Container Management (RCRA Empty)[1][3]
  • Triple Rinse: Rinse the empty vial three times with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (as defined in Section B).

  • Defacing: Deface the original label or mark "EMPTY."

  • Glass Disposal: Discard the rinsed vial in the "Broken Glass / Sharps" container, not the general trash.

Emergency Procedures: Spills & Exposure

This protocol relies on neutralization and absorption .

  • Spill (Solid):

    • Do not sweep dry. This generates dust.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop up the damp material and place it in a hazardous waste bag.

    • Wipe the surface with a mild detergent (soap and water).

  • Spill (Liquid):

    • Absorb with vermiculite or standard "Universal" spill pads.

    • If the solution is acidic, apply a weak base (sodium bicarbonate) to neutralize before final cleanup, only if you are trained to do so. Otherwise, absorb directly.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of 3-(4-Methylphenoxy)benzylamine hydrochloride.

DisposalWorkflowStartSTART: Identify Waste StateIsSolidIs it Solid (Powder)?Start->IsSolidIsLiquidIs it Liquid (Solution)?IsSolid->IsLiquidNoBag1. Seal in Original Vial2. Bag in Secondary Poly BagIsSolid->BagYesSolventCheckIdentify Primary SolventIsLiquid->SolventCheckYesLabelSolidLabel: 'Toxic/Irritant'Full Chemical NameBag->LabelSolidLabPackDisposal: Solid Waste Drum(Lab Pack)LabelSolid->LabPackOrganicOrganic (DMSO, MeOH, EtOH)SolventCheck->OrganicAqueousAqueous (Water/Buffer)SolventCheck->AqueousCompatCheckCRITICAL: Ensure Waste Streamis NOT Cyanide/Sulfide richOrganic->CompatCheckAqueous->CompatCheckOrgWasteDisposal: Non-HalogenatedOrganic Waste CarboyCompatCheck->OrgWasteOrganic SolventAqWasteDisposal: AqueousToxic Waste CarboyCompatCheck->AqWasteWater Based

Caption: Decision tree for segregating 3-(4-Methylphenoxy)benzylamine hydrochloride waste streams based on physical state and solvent composition.

Regulatory Compliance & References

Regulatory Status: This material is not specifically listed on the EPA RCRA "P" or "U" lists. However, under 40 CFR § 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1] Due to the amine and hydrochloride nature, it should be managed as Hazardous Waste to ensure compliance with local and federal environmental protection standards.

References:

  • Chem-Impex International. Product Data: 3-(4-Methylphenoxy)benzylamine hydrochloride (CAS 154108-16-4).[1][2] Retrieved from [1][2][3]

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet Guidelines for Benzylamine Derivatives. Retrieved from [1][2][3]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [1][3]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. Retrieved from [1][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.